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  • Product: 3-amino-4-methoxy-N-methyl-N-phenylbenzamide
  • CAS: 926267-47-2

Core Science & Biosynthesis

Foundational

Solubility profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an acti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, detailed experimental protocols, and theoretical models to generate and interpret this crucial data. We will delve into the molecular structure of the compound, propose a selection of relevant organic solvents for testing, and provide a step-by-step methodology for solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we will explore the thermodynamic principles governing solubility and introduce models that can be used to correlate and predict the solubility behavior of this API.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to significant hurdles in formulation, resulting in low bioavailability and suboptimal therapeutic efficacy.[1] Conversely, a well-characterized solubility profile in a range of organic solvents is invaluable for:

  • Crystallization and Purification: Selecting appropriate solvents is essential for developing efficient crystallization processes to obtain the desired polymorphic form and purity of the API.[2]

  • Formulation Development: Understanding the solubility of an API in various excipients and solvent systems is fundamental to designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[3]

  • Analytical Method Development: The choice of solvents for analytical techniques such as HPLC and spectroscopy is dictated by the solubility of the analyte.

  • Toxicology Studies: The preparation of dosing solutions for preclinical toxicology studies often requires the use of organic co-solvents to achieve the desired concentrations.[4]

This guide focuses on 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, a compound with a molecular structure suggestive of its potential as an intermediate in the synthesis of various drug candidates.[5][6] By providing a robust methodology for determining its solubility profile, we aim to empower researchers to accelerate the development of new therapeutics.

Physicochemical Properties of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

A thorough understanding of the physicochemical properties of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide is the first step in predicting its solubility behavior.

PropertyValueSource
CAS Number 120-35-4[5]
Molecular Formula C14H14N2O2[7]
Molecular Weight 242.28 g/mol [8]
Appearance White to off-white/cream crystalline powder[5][8]
Melting Point 154 - 156 °C[8]
log P (octanol/water) 2.08 (calculated)[9]
Water Solubility 33 mg/L (at 20°C)[9]

The molecule possesses several functional groups that will dictate its interactions with different solvents:

  • An aromatic amine group (-NH2): Capable of acting as a hydrogen bond donor.

  • A methoxy group (-OCH3): Can act as a hydrogen bond acceptor.

  • An amide group (-C(=O)NH-): Contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

  • Aromatic rings: Can engage in π-π stacking and van der Waals interactions.

The calculated log P of 2.08 suggests that the compound is moderately lipophilic.[9] Its very low aqueous solubility further underscores the importance of understanding its behavior in organic solvents.[9]

Experimental Determination of Solubility

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[10][11][12] The following protocol provides a detailed procedure for determining the solubility of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in a selection of organic solvents.

Selection of Organic Solvents

The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.

SolventPolarity (Dielectric Constant)Hydrogen BondingRationale
Methanol 32.7Donor & AcceptorA polar protic solvent, often a good starting point.
Ethanol 24.5Donor & AcceptorSimilar to methanol but less polar.[5]
Acetone 20.7AcceptorA polar aprotic solvent.[5]
Acetonitrile 37.5AcceptorA polar aprotic solvent with a strong dipole moment.
Ethyl Acetate 6.0AcceptorA moderately polar solvent.
Dichloromethane 9.1Weakly AcceptorA non-polar aprotic solvent.
Toluene 2.4Non-polarA non-polar aromatic solvent, to explore π-π interactions.
Dimethyl Sulfoxide (DMSO) 46.7Strong AcceptorA highly polar aprotic solvent, often used for compounds with poor solubility.
Isothermal Shake-Flask Protocol

Materials:

  • 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (ensure purity is known)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid and liquid phases.[10]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[10]

  • Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is suitable for quantifying 3-amino-4-methoxy-N-methyl-N-phenylbenzamide.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shape) is a good starting point.

  • Column: A C18 column is appropriate for this moderately lipophilic compound.[12]

  • Detection: The wavelength of maximum absorbance for the compound should be determined using a UV-Vis spectrophotometer and used for detection.

  • Calibration: Prepare a series of standard solutions of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide of known concentrations in each of the tested solvents. Generate a calibration curve by plotting the peak area versus concentration.[12]

Data Presentation

The experimentally determined solubility data should be compiled in a clear and organized manner.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Acetone25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Ethyl Acetate25To be determinedTo be determined
Dichloromethane25To be determinedTo be determined
Toluene25To be determinedTo be determined
Dimethyl Sulfoxide25To be determinedTo be determined

Theoretical Framework and Data Modeling

While experimental determination is essential, thermodynamic models can provide valuable insights and predictive capabilities.

Fundamental Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the system, specifically the Gibbs free energy of mixing. For a solid to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid and the energy required to create a cavity in the solvent. The adage "like dissolves like" is a useful qualitative guide; solutes tend to be more soluble in solvents with similar polarity and hydrogen bonding characteristics.

Thermodynamic Models for Solubility Correlation

Several semi-empirical models can be used to correlate the experimental solubility data with temperature.[13]

  • Apelblat Equation: This model relates the mole fraction solubility (x) to temperature (T) and is widely used for its simplicity and good correlation performance.[2]

  • Buchowski (λh) Equation: Another two-parameter model that can effectively describe the temperature dependence of solubility.[2]

By determining the solubility at several temperatures (e.g., 15°C, 25°C, 35°C), the parameters for these models can be fitted, allowing for interpolation and limited extrapolation of solubility at other temperatures.

Predictive Models

For a more fundamental, predictive understanding of solubility, more complex models can be employed:

  • UNIFAC and UNIQUAC: These are group contribution models that estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[14][15]

  • COSMO-RS: This is a quantum chemistry-based model that uses the surface polarization charges of molecules to predict their thermodynamic properties in solution.[14][15]

These predictive models are particularly useful in the early stages of development for solvent screening when the API is scarce.[13]

Visualizing the Workflow and Relationships

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_output Output A Weigh Excess API B Add Known Volume of Solvent A->B C Isothermal Shaking (24-72h) B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Solubility Data (mg/mL, mol/L) G->H

Caption: Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties (API) cluster_solvent Solvent Properties cluster_conditions External Conditions API Molecular Structure (Functional Groups) Solubility Solubility API->Solubility Solute-Solvent Interactions Lattice Crystal Lattice Energy Lattice->Solubility Energy Input Required Solvent Polarity H-Bonding Solvent->Solubility Solute-Solvent Interactions Temp Temperature Temp->Solubility Thermodynamic Influence

Caption: Factors influencing API solubility.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for researchers to determine and understand the solubility profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in organic solvents. By following the detailed experimental protocols and applying the theoretical models discussed, it is possible to generate the high-quality, reproducible data that is essential for informed decision-making in the drug development process. The systematic approach outlined here, from solvent selection to data analysis, ensures a thorough characterization of this key physicochemical property.

Future work should focus on executing these experiments to populate the data tables presented. Additionally, investigating the effect of pH on the solubility of this compound in aqueous-organic mixtures would be a valuable extension, given the presence of the basic amino group. Finally, solid-state characterization (e.g., using XRPD) of the equilibrated solid phase is recommended to ensure that no polymorphic transformations or solvate formations have occurred during the experiment.[10]

References

  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF. Available from: [Link]

  • Unipd. Predicting drug solubility in organic solvents mixtures. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ACS Publications. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available from: [Link]

  • ACS Publications. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole | ACS Omega. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

  • MDPI. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. Available from: [Link]

  • PubChem. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426. Available from: [Link]

  • PMC. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Toxicological Profile of 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

CAS Number: 926267-47-2 Formula: C₁₅H₁₆N₂O₂ Molecular Weight: 256.30 g/mol Document Type: Technical Whitepaper & Safety Assessment Version: 1.0 (Current as of 2026)[1][2][3][4][5]

Executive Summary & Compound Identity

3-Amino-4-methoxy-N-methyl-N-phenylbenzamide is a specialized organic building block primarily utilized in the synthesis of pharmaceuticals and high-performance pigments.[1][2][3][4] Structurally, it belongs to the class of benzamides , characterized by a central benzene ring substituted with an amino group (position 3), a methoxy group (position 4), and a complex amide linkage involving both a methyl and a phenyl group.[2][3]

This guide provides a rigorous safety and toxicological assessment. Due to its status as a research chemical, empirical toxicological data is often extrapolated from structural analogs.[1][2][3][5] This document bridges those gaps using Quantitative Structure-Activity Relationship (QSAR) principles and read-across data from the unmethylated analog (3-amino-4-methoxybenzanilide, CAS 120-35-4) and metabolic byproducts.[1][2][3][4]

Physicochemical Profile[2][3][6][7][8][9][10][11]
PropertyValue / DescriptionSource/Validation
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in waterExperimental Observation
LogP (Predicted) ~2.0 - 2.5Lipophilicity Assessment
pKa (Base) ~3.5 - 4.0 (Aniline nitrogen)Calculated
Melting Point Not widely published; Analog (CAS 120-35-4) MP: 154-156°CDetermination Required

Safety Data Sheet (SDS) Analysis: Critical Hazards

This section synthesizes GHS classifications based on functional group analysis and available vendor data.[1][2][3][4][5]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1][2][3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3][4][5]

    • H312: Harmful in contact with skin.[1][2][3][5]

    • H315: Causes skin irritation.[1][2][3][5]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4][5]

Precautionary Strategy

The primary risk stems from the aniline moiety (3-amino group) and the potential for hydrolysis releasing N-methylaniline .[1][2][3][4][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Assessment & Mechanism of Action[1][2][3]

Structural Alerts and Metabolic Activation

As a Senior Application Scientist, it is critical to look beyond the LD50 and understand the mechanism of potential toxicity.[1][2][3][4][5]

1. The Aniline Risk (Methemoglobinemia): The free primary amine at position 3 is a structural alert for methemoglobinemia.[1][2][3][4][5] Although the electron-donating methoxy group at position 4 stabilizes the ring, metabolic N-oxidation can still occur, leading to hydroxylamines that oxidize hemoglobin to methemoglobin (Fe²⁺


 Fe³⁺), impairing oxygen transport.[1][2][3][4][5]

2. Hydrolysis Risk (N-Methylaniline Release): The amide bond is susceptible to enzymatic hydrolysis (amidases).[1][2][3][4][5] Cleavage of this bond releases:

  • Fragment A: 3-Amino-4-methoxybenzoic acid (Relatively low toxicity).[1][2][3][4]

  • Fragment B: N-Methylaniline (CAS 100-61-8).[1][2][3]

    • Note: N-Methylaniline is toxic (Acute Tox. 3), a cumulative poison, and a methemoglobin former.[1][2][3][4][5] This "masked" toxicity is the primary concern for chronic exposure.[1][2][3][5]

Visualized Metabolic Pathway

The following diagram illustrates the degradation pathways that dictate the toxicity profile.

MetabolicPathway Parent Parent Compound (3-Amino-4-methoxy-N-methyl-N-phenylbenzamide) Hydrolysis Enzymatic Hydrolysis (Liver Amidases) Parent->Hydrolysis Slow Acid Metabolite A: 3-Amino-4-methoxybenzoic acid (Low Toxicity) Hydrolysis->Acid Aniline Metabolite B: N-Methylaniline (High Toxicity) Hydrolysis->Aniline MetHb Methemoglobinemia (Blood Toxicity) Aniline->MetHb N-Oxidation

Caption: Predicted metabolic hydrolysis pathway showing the release of the toxic N-methylaniline moiety.[1][2][3]

Quantitative Toxicity Data (Read-Across)

Since specific LD50 data for CAS 926267-47-2 is proprietary or sparse, we utilize the Read-Across method using the unmethylated analog (CAS 120-35-4) and the hydrolysis product (N-methylaniline).[1][2][3][4][5]

EndpointAnalog / ComponentValueInterpretation
Acute Oral LD50 N-Methylaniline~298 mg/kg (Rat)Toxic if fully hydrolyzed.[1][2][3][5]
Acute IV LD50 3-Amino-4-methoxybenzanilide320 mg/kg (Mouse)Harmful systemic toxicity.[1][2][3][4][5]
Skin Irritation Parent CompoundPredicted Category 2Moderate Irritant.[1][2][3][5]
Carcinogenicity Aniline derivativesVariablePotential suspect; treat as mutagenic until proven otherwise.[1][2][3][4][5]

Handling & Containment Protocol: A Self-Validating System

To ensure scientific integrity and safety, researchers must employ a Self-Validating Handling System .[1][2][3][4][5] This means the protocol includes "checkpoints" that confirm safety before the next step is taken.

The "Red-Zone" Workflow

Objective: Prevent inhalation of dust and dermal absorption.[1][2][3][4][5]

  • Checkpoint 1: Engineering Control Verification

    • Action: Verify Fume Hood face velocity

      
       0.5 m/s.[1][2][3][4][5]
      
    • Validation: Anemometer reading or sash gauge check.[1][2][3] If Fail: STOP.

  • Checkpoint 2: PPE Integrity

    • Action: Double nitrile gloves (0.11 mm min thickness).[1][2][3][5] Wear Tyvek sleeves if handling >10g.[1][2][3][4][5]

    • Validation: Visual leak check after donning.[1][2][3][4]

  • Checkpoint 3: Solubilization (Dust Control)

    • Action: Dissolve the solid in solvent (DMSO/DCM) immediately upon weighing to eliminate inhalation risk.[1][2][3][4][5]

    • Rationale: Solutions are easier to contain than electrostatic powders.[1][2][3][4][5]

Emergency Response Logic

In the event of exposure, immediate action is required.[1][2][3][4][5]

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap+Water) Do NOT use solvent Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air + Oxygen Monitor for Cyanosis (Blue Lips) Inhale->ActionInhale Medical Seek Medical Attention Bring SDS (Focus: Methemoglobin) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Decision logic for emergency response, emphasizing cyanosis monitoring due to potential aniline toxicity.

Storage and Stability

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate) to prevent slow oxidative degradation of the amine.[1][2][3][4]

  • Incompatibilities: Strong oxidizing agents (reaction with amine), strong acids (hydrolysis of amide), and acid chlorides.[1][2][3][4][5]

  • Shelf Life: 24 months if stored properly under inert atmosphere (Argon/Nitrogen recommended).[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16775932, 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. Retrieved from [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues (Methemoglobinemia Risks). Retrieved from [Link][1][2][3][4]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Benzamide Derivatives. Retrieved from [Link][1][2][3][4][5]

Sources

Foundational

Melting point and thermal properties of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Thermal Characterization of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide: A Technical Guide Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the melting point and key...

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Characterization of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the melting point and key thermal properties of the active pharmaceutical ingredient (API) 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. The guide emphasizes the causality behind experimental choices and establishes self-validating systems for robust and reliable data generation. Key techniques covered include capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Introduction: The Critical Role of Thermal Properties in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are foundational to its performance, stability, and manufacturability. Among these, thermal properties provide a critical fingerprint of the molecule's physical form, purity, and stability. For a novel compound such as 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, a thorough understanding of its melting behavior and thermal stability is not merely a characterization step; it is a prerequisite for successful formulation development, quality control, and regulatory compliance.

Different crystalline forms of an API, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.[1][2] These variations can significantly impact the drug's bioavailability and therapeutic efficacy.[3][4] Therefore, establishing a robust thermal profile is essential to ensure consistent product quality and performance. This guide outlines the essential techniques for this characterization.

Physicochemical Identification

Prior to thermal analysis, it is crucial to confirm the identity and basic properties of the compound.

PropertyValueSource
Chemical Name 3-amino-4-methoxy-N-phenylbenzamide-
Synonyms 3-Amino-4-methoxybenzanilide[5][6][7]
CAS Number 120-35-4[5][7][8]
Molecular Formula C14H14N2O2[5][9][10]
Molecular Weight 242.28 g/mol [9][10]
Appearance White to light yellow/beige crystalline powder[5][11]

Melting Point Determination: The Foundational Metric

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). A depressed and broadened melting range is a primary indicator of impurities.[12]

A reported melting point for 3-amino-4-methoxy-N-phenylbenzamide is in the range of 154-156°C .[9] Another source indicates a melting point of 170-175°C , suggesting the potential for different crystalline forms or measurement conditions.[5] One safety data sheet reports a melting point of 154 °C.[11]

Causality in Method Selection: Capillary Method

The capillary method is the most common and reliable technique for routine melting point determination due to its simplicity, small sample requirement, and reproducibility.[13][14] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the temperature range from the onset of melting to complete liquefaction.[13]

Self-Validating Experimental Protocol: Capillary Melting Point

This protocol is designed to ensure accuracy through a two-stage heating process and replicate measurements.

Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[13]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.[15] The packed sample height should be 2-3 mm.

  • Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary value. This saves time in subsequent, more precise measurements.[12] A fresh sample must be used for the accurate determination.[15]

  • Accurate Determination:

    • Place a new, properly loaded capillary tube into the heating block of the apparatus.

    • Heat rapidly to about 20°C below the expected melting point.[15]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[14]

    • Record T1: The temperature at which the first droplet of liquid appears.

    • Record T2: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T1-T2.

  • Validation: Repeat the accurate determination with at least two more samples. The results should be consistent within 1-2°C.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_validation Validation A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Rapid Heat to ~20°C below expected MP C->D E Slow Heat Rate (1-2°C / min) D->E F Observe & Record Melting Range (T1-T2) E->F G Repeat Measurement (2x with new samples) F->G H Results Consistent? G->H H->G No I Final Report H->I Yes

Figure 1: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): A Deeper Thermal Insight

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16] It provides quantitative information on melting, crystallization, glass transitions, and solid-state phase transformations, making it indispensable for characterizing polymorphism.[17][18]

  • Endothermic Events: Processes that absorb heat, such as melting or solid-solid transitions, appear as peaks on the DSC thermogram.

  • Exothermic Events: Processes that release heat, such as crystallization or decomposition, appear as troughs.

Protocol: DSC Analysis of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and detect any polymorphic transitions or degradation events.

Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)[16]

  • Aluminum or hermetically sealed sample pans

  • Microbalance

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

    • Define the temperature program:

      • Equilibrate at 25°C.

      • Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

  • Data Acquisition & Analysis:

    • Run the experiment and record the heat flow versus temperature data.

    • Analyze the resulting thermogram to identify thermal events.

    • Melting Point: Determine the onset temperature and the peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. This value is proportional to the degree of crystallinity.

    • Polymorphism: Look for any additional endothermic or exothermic events prior to the main melting peak, which could indicate solid-state transitions between different polymorphic forms.[19]

DSC_Workflow cluster_setup Instrument & Sample Setup cluster_run Experimental Run cluster_analysis Data Analysis A Calibrate DSC with Indium Standard B Weigh 2-5 mg Sample into DSC Pan A->B C Place Sample & Reference Pans in Cell B->C D Set N2 Purge Gas (50 mL/min) C->D E Program Temperature Ramp (e.g., 10°C/min to 250°C) D->E F Initiate Run & Acquire Data E->F G Identify Thermal Events (Endo/Exotherms) F->G H Determine Onset & Peak of Melting Endotherm G->H J Screen for Polymorphic Transitions G->J I Calculate Enthalpy of Fusion (ΔHfus) H->I

Figure 2: Experimental Workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Composition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21] It is a critical tool for determining the thermal stability, decomposition temperature, and quantifying volatile content (e.g., residual solvents or water) within a sample.[22][23]

Protocol: TGA of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Objective: To determine the onset of thermal decomposition and to quantify the percentage of non-volatile material.

Equipment:

  • Thermogravimetric Analyzer

  • Ceramic or platinum sample pans

  • Microbalance

  • Inert or reactive purge gas (e.g., Nitrogen or Air)

Procedure:

  • Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample directly into the TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance mechanism.

    • Set the purge gas (typically Nitrogen for decomposition studies) at a constant flow rate (e.g., 50 mL/min).

    • Define the temperature program:

      • Equilibrate at 25°C.

      • Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a high temperature where complete decomposition is expected (e.g., 600°C).

  • Data Acquisition & Analysis:

    • Run the experiment and record the mass change versus temperature.

    • Analyze the TGA curve:

      • Volatiles: Any mass loss at temperatures below ~150°C typically corresponds to the loss of water or residual solvents.

      • Decomposition Onset: Determine the temperature at which significant mass loss begins. This is a key indicator of the material's thermal stability.

      • Residue: Note the percentage of mass remaining at the end of the experiment.

Combining TGA with DSC provides a more complete picture, as DSC can show melting or other transitions, while TGA confirms whether these events are associated with mass loss (decomposition or desolvation).[20]

Conclusion and Forward Outlook

The thermal characterization of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide using melting point determination, DSC, and TGA provides a foundational dataset for its development as a pharmaceutical agent. The melting point serves as a crucial identity and purity check. DSC offers detailed insight into the energetic properties of the solid form, which is vital for polymorphism screening and understanding manufacturing processes like milling and drying. TGA defines the upper-temperature limits for handling and storage, ensuring the compound's stability.

These analyses are not a one-time characterization but form the basis of ongoing quality control throughout the drug development lifecycle. Any changes in the manufacturing process or sourcing of raw materials must be followed by a re-evaluation of these thermal properties to ensure batch-to-batch consistency and safeguard the final product's quality and therapeutic efficacy.

References

  • Vertex AI Search. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Guidechem. (n.d.). 3-Amino-4-methoxy-N-phenylbenzamide 120-35-4 wiki.
  • Vertex AI Search. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Calgary. (n.d.). Melting point determination.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Stenutz. (n.d.). 3-amino-4-methoxybenzanilide.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Apollo Scientific. (n.d.). 120-35-4 Cas No. | 3-Amino-4-methoxy-N-phenylbenzamide.
  • SSERC. (n.d.). Melting point determination.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426.
  • Sigma-Aldrich. (n.d.). 3-AMINO-4-METHOXYBENZANILIDE AldrichCPR.
  • ResearchGate. (n.d.). DSC melting curves of co-crystal, benzamide and salicylic acid.
  • ECHEMI. (n.d.). 3-Amino-4-methoxy-N-phenylbenzamide SDS, 120-35-4 Safety Data Sheets.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).

Sources

Protocols & Analytical Methods

Method

Optimization of reaction conditions for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide production

Application Note: Process Optimization for the Scalable Synthesis of 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide Executive Summary & Strategic Rationale This Application Note details the optimized synthetic protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for the Scalable Synthesis of 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide

Executive Summary & Strategic Rationale

This Application Note details the optimized synthetic protocols for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide , a critical scaffold often utilized in the development of kinase inhibitors and specialized dye intermediates.[1][2]

While the N-phenyl analog (CAS 120-35-4) is common, the N-methyl-N-phenyl derivative presents specific synthetic challenges due to the steric hindrance of the secondary amine (N-methylaniline) during the acylation step.[1][2] Standard peptide coupling conditions (EDC/HOBt) often result in sluggish kinetics and incomplete conversion for such sterically congested systems.

Our optimization strategy focuses on two core transformations:

  • Amidation: Transitioning from traditional acid chlorides to T3P® (Propylphosphonic anhydride) to overcome steric hindrance while minimizing hydrolytic side-reactions.[1][2]

  • Nitro Reduction: Implementing a controlled catalytic hydrogenation protocol that mitigates the risk of hydroxylamine accumulation and exothermic runaways.[3]

Retrosynthetic Analysis & Workflow

The most robust industrial route avoids the direct coupling of the free aniline due to potential self-polymerization or regioselectivity issues. Instead, we utilize the Nitro-Reduction Pathway .[1][2]

SyntheticRoute SM1 3-Nitro-4-methoxybenzoic Acid Inter Intermediate: 3-Nitro-4-methoxy-N-methyl-N-phenylbenzamide SM1->Inter Step 1: Amidation (T3P, DIPEA, EtOAc) SM2 N-Methylaniline SM2->Inter Product Target: 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide Inter->Product Step 2: Reduction (H2, Pd/C, MeOH)

Figure 1: The Nitro-Reduction pathway ensures regiocontrol and high purity.[1][2]

Phase 1: Optimization of Amide Coupling

The Challenge: N-methylaniline is a secondary aromatic amine.[1][2] The nucleophilicity of the nitrogen is reduced by the phenyl ring (resonance) and sterically hindered by the methyl group. The Solution: Comparative screening revealed that T3P (50% in EtOAc) outperforms Thionyl Chloride (


) and HATU in terms of impurity profile and workup simplicity.
Comparative Data: Coupling Reagent Screen

Reaction Conditions: 1.0 eq Acid, 1.1 eq Amine, 2.5 eq Base, Solvent (10 vol), 25°C, 4h.

ReagentConversion (%)Yield (Isolated)Purity (HPLC)Notes
SOCl₂ / DMF (cat) 98%82%91%Acidic byproducts; requires strict anhydrous conditions.[1][2]
HATU / DIPEA 85%76%94%High cost; difficult removal of urea byproducts.
T3P (50% EtOAc) 99% 94% 98% Recommended. Water-soluble byproducts; "Green" profile.[1][2]
Protocol A: Optimized T3P Coupling (Recommended)

Reagents:

  • 3-Nitro-4-methoxybenzoic acid (1.0 eq)[1][2]

  • N-Methylaniline (1.1 eq)[1][2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1][2]

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 eq)

  • Ethyl Acetate (EtOAc) (10 volumes)[1][2]

Step-by-Step Methodology:

  • Charge: To a clean, dry reactor under

    
    , charge 3-Nitro-4-methoxybenzoic acid and EtOAc (10 vol).
    
  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0–5°C. Stir for 15 mins until the acid dissolves (formation of carboxylate salt).

  • Amine Addition: Add N-Methylaniline (1.1 eq).[1][2]

  • Activation (Critical): Add T3P solution (1.5 eq) dropwise over 30 minutes, maintaining internal temperature

    
    . Note: T3P reaction is exothermic.[1]
    
  • Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target:

    
     unreacted acid).
    
  • Workup (Self-Validating):

    • Add water (5 vol). Stir for 15 mins.

    • Separate phases.[4] The T3P byproducts (cyclic phosphonic anhydrides) are water-soluble and removed here.[1][2][5]

    • Wash organic layer with 0.5M HCl (to remove excess DIPEA/aniline) followed by sat.

      
       and brine.
      
  • Isolation: Concentrate the organic layer to dryness or perform a solvent swap to Methanol for the next step.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

The Challenge: Exothermic control. Nitro reductions are highly exothermic (


).[1][2] Accumulation of hydroxylamine intermediates can lead to runaway reactions or impurities.[6]
The Solution:  Use of 5% Pd/C with controlled hydrogen uptake pressure.
Protocol B: Catalytic Hydrogenation

Reagents:

  • Intermediate: 3-Nitro-4-methoxy-N-methyl-N-phenylbenzamide (1.0 eq)[1][2]

  • Catalyst: 5% Pd/C (50% water wet) (5 wt% loading relative to substrate)[2]

  • Solvent: Methanol (15 volumes)

  • Hydrogen (

    
    ) gas[2]
    

Step-by-Step Methodology:

  • Preparation: In an autoclave or Parr shaker, dissolve the Nitro intermediate in Methanol.

  • Inerting: Add the Pd/C catalyst carefully (under

    
     blanket to prevent ignition). Purge the vessel 3x with 
    
    
    
    , then 3x with
    
    
    .
  • Reaction: Pressurize to 3 bar (45 psi)

    
    . Agitate at room temperature (
    
    
    
    ).
    • Safety Note: Do not heat initially. Allow the induction period to pass. Once

      
       uptake stabilizes, temperature may be raised to 
      
      
      
      if conversion is slow.
  • Monitoring: Monitor via HPLC. The disappearance of the Nitro peak and the transient Hydroxylamine intermediate indicates completion.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove Pd/C. Keep catalyst wet to prevent fire hazard.

    • Concentrate the filtrate.

  • Crystallization: The target amine often crystallizes from Ethanol/Heptane or can be used as a crude oil if purity

    
    .
    

Analytical Controls & Logic Flow

To ensure batch-to-batch consistency, the following decision logic should be applied during the process.

LogicFlow Start Start Amidation Check1 IPC: Unreacted Acid > 1%? Start->Check1 AddT3P Add 0.2 eq T3P Stir 1h Check1->AddT3P Yes Proceed Proceed to Workup Check1->Proceed No AddT3P->Check1 Step2 Start Hydrogenation Proceed->Step2 Check2 IPC: Hydroxylamine Present? Step2->Check2 Extend Extend Reaction Time Increase T to 40°C Check2->Extend Yes Finish Filter & Isolate Check2->Finish No Extend->Check2

Figure 2: In-Process Control (IPC) Logic for ensuring complete conversion.

References

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Versatile Reagent for Amide Bond Formation."[5][7][8][9] Organic Process Research & Development, 20(2), 140–177.

    • Source:[1][2]

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151.[1][2]

    • Source:[1][2]

  • Patterson, E. A., et al. (2011). "T3P as a superior reagent for the synthesis of hindered amides."[9] Tetrahedron Letters, 52(20), 2543-2546.[2]

    • Source:[1][2]

  • Kadam, A., et al. (2015). "Advancements in the catalytic hydrogenation of nitroarenes." RSC Advances, 5, 85648-85668.[2]

    • Source:

Sources

Application

Recrystallization and purification methods for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Application Note: High-Purity Isolation and Recrystallization of 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide Executive Summary & Chemical Context This technical guide details the purification of 3-amino-4-methoxy-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation and Recrystallization of 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide

Executive Summary & Chemical Context

This technical guide details the purification of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide , a specialized intermediate often utilized in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds (related to benzamide-based dopamine antagonists).

Unlike its primary analog (3-amino-4-methoxybenzanilide), the inclusion of the N-methyl group significantly alters the physicochemical properties of this molecule. By removing the amide hydrogen, the capacity for intermolecular hydrogen bonding is reduced, typically resulting in:

  • Lower Melting Point: Compared to the unmethylated analog (mp ~197°C).[1]

  • Increased Solubility: Higher solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).

  • Altered Crystallization Kinetics: Slower nucleation rates requiring precise supersaturation control.

This protocol leverages the compound's basic amine functionality for chemical purification (Acid/Base Workup) followed by controlled recrystallization to achieve purities exceeding 99.0% (HPLC).

Pre-Purification: Acid-Base Chemical Workup

Before recrystallization, a chemical extraction strategy is required to remove non-basic impurities (e.g., unreacted nitro-precursors, phenols, or neutral coupling byproducts).

Principle: The 3-amino group is protonated by dilute mineral acid, rendering the target molecule water-soluble. Neutral and acidic impurities remain in the organic phase and are discarded.

Workflow Diagram (Acid-Base Purification)

AcidBaseWorkup Crude Crude Reaction Mixture (Organic Solvent) AcidExt Extraction with 1M HCl (Target enters Aqueous Phase) Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Phase (Neutral/Acidic Impurities) Sep1->OrgWaste Discard AqPhase Aqueous Acidic Phase (Contains Target Salt) Sep1->AqPhase Keep Wash Wash with Ethyl Acetate (Remove entrained organics) AqPhase->Wash Basify Basify with 20% NaOH to pH 10 (Target Precipitates/Oils out) Wash->Basify Extract Extract into DCM or EtOAc Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Solid Semi-Pure Solid (Ready for Recrystallization) Dry->Solid

Caption: Figure 1. Acid-Base purification logic utilizing the basicity of the 3-amino group to selectively isolate the target from neutral reaction byproducts.

Detailed Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl (5 mL/g).

    • Note: The target amine converts to its hydrochloride salt and moves to the aqueous layer.

    • Observation: The aqueous layer may turn slight yellow/orange.

  • Washing: Combine aqueous acidic extracts and wash once with fresh EtOAc (to remove trapped non-basic impurities). Discard this organic wash.

  • Basification: Cool the aqueous phase to 5–10°C. Slowly add 20% NaOH (or saturated NaHCO₃) with stirring until pH reaches 10–11.

    • Critical Step: The product will precipitate as a solid or separate as an oil.

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and rotary evaporate to dryness.

Recrystallization Protocol

Due to the N-methyl and N-phenyl groups, this molecule exhibits "greasier" (more lipophilic) characteristics than simple benzamides. A single-solvent system is often insufficient; a binary solvent system is recommended.

Solvent Selection Guide
Solvent SystemRoleSuitabilityComments
Ethanol / Water Solvent / Anti-solventHigh Best for removing polar impurities. Start with hot EtOH, add water until turbid.
Toluene / Heptane Solvent / Anti-solventMedium Good if the product "oils out" in alcohols. Toluene solubilizes the N-phenyl group well.
Ethyl Acetate / Hexane Solvent / Anti-solventMedium Standard organic purification. May require large volumes of Hexane.
Methanol Single SolventLow Product likely too soluble even at cold temps due to N-methylation.
Detailed Protocol 2: Binary Recrystallization (EtOH/H₂O)

Objective: Isolate crystalline solid from the semi-pure residue obtained in Protocol 1.

  • Dissolution (Solvent):

    • Place the solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Absolute Ethanol (approx. 3-5 mL per gram of solid).

    • Heat to reflux (approx. 78°C).

    • Adjustment: If solid does not dissolve completely, add more Ethanol portion-wise (0.5 mL/g) until a clear solution is obtained.

  • Nucleation (Anti-Solvent):

    • While maintaining gentle reflux, add Deionized Water dropwise.

    • Stop adding water immediately when a persistent faint turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just clear the turbidity again (restore solution).

  • Cooling Cycle (Critical for Crystal Size):

    • Remove heat source and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Do not use an ice bath yet.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of large, pure crystals and prevents the trapping of impurities (occlusion).

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration & Drying:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio).

    • Dry the solid in a vacuum oven at 40–50°C for 12 hours.

Analytical Validation (QC)

Verify the success of the purification using the following Critical Quality Attributes (CQAs).

  • HPLC Purity: Target >99.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • 1H NMR Spectroscopy:

    • Confirm the presence of the Methoxy singlet (~3.8 ppm).[1]

    • Confirm the N-Methyl singlet (distinctive, typically ~3.2–3.5 ppm, integrating to 3H).

    • Confirm the Amino broad singlet (exchangeable D₂O).

    • Note: The N-methyl-N-phenyl amide bond may exhibit rotamers in NMR at room temperature, appearing as split or broadened peaks. This is normal for tertiary amides and is not an impurity. Run NMR at elevated temperature (50°C) to coalesce peaks if necessary.

  • Appearance: Off-white to pale beige crystalline solid. (Dark color indicates oxidation of the amine; recrystallize with a pinch of sodium dithionite if discoloration persists).

Troubleshooting

  • Problem: "Oiling Out" (Product separates as a liquid, not crystals).

    • Cause: The melting point is likely depressed by impurities or is naturally low due to N-methylation.

    • Solution: Use the Toluene/Heptane system instead of Ethanol/Water. Re-heat the oil in Toluene, cool very slowly, and seed with a pure crystal if available. Scratch the glass side of the flask to induce nucleation.

  • Problem: Low Yield.

    • Cause: Product is too soluble in the mother liquor.

    • Solution: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to harvest a "second crop" (purity may be lower).

References

  • PubChem Compound Summary: 3-Amino-4-methoxybenzanilide (Analog). National Center for Biotechnology Information.

    • Relevance: Provides physical property baselines for the structural class.
    • [Link][4]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Relevance: Standard authoritative text for general purification strategies of arom
    • [Link]

  • Google Patents: Preparation method of 3-amino-4-methoxybenzaniline. (Patent CN105753731A). Relevance: Describes the industrial synthesis and isolation of the direct unmethylated precursor, establishing the stability profile of the amino-methoxy-benzamide core.

Sources

Method

Storage and stability protocols for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide samples

Introduction 3-amino-4-methoxy-N-phenylbenzamide is an aromatic amide with potential applications in pharmaceutical and chemical research.[1][2][3] As with any chemical entity intended for research and development, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-4-methoxy-N-phenylbenzamide is an aromatic amide with potential applications in pharmaceutical and chemical research.[1][2][3] As with any chemical entity intended for research and development, particularly in the pharmaceutical sector, a thorough understanding of its stability profile is paramount to ensure data integrity, reproducibility of experiments, and, ultimately, the safety and efficacy of potential drug products.[4][5][6] This document provides a comprehensive guide to the recommended storage and stability testing protocols for 3-amino-4-methoxy-N-phenylbenzamide samples, grounded in established scientific principles and regulatory guidelines.[7][8][9]

Physicochemical Properties of 3-amino-4-methoxy-N-phenylbenzamide

A foundational understanding of the physicochemical properties of 3-amino-4-methoxy-N-phenylbenzamide is essential for designing appropriate storage and handling procedures.

PropertyValueSource
Chemical Formula C14H14N2O2[1][3]
Molecular Weight 242.27 g/mol [3]
Appearance White to off-white/beige crystalline powder[1][10]
Melting Point Approximately 154-155 °C[10][11]
Solubility Sparingly soluble in water (33 mg/L at 20°C); soluble in organic solvents like ethanol and acetone.[1][10]
log Pow 2.08 (at 23°C)[10]

These properties suggest that the compound is a relatively stable solid at ambient temperature. However, the presence of functional groups such as an aromatic amine, an amide linkage, and a methoxy group indicates potential susceptibility to specific degradation pathways.

Potential Degradation Pathways

The chemical structure of 3-amino-4-methoxy-N-phenylbenzamide suggests several potential degradation pathways that must be investigated to ensure its stability.

Hydrolytic Degradation

The amide bond in the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[12][13][14] This reaction would cleave the amide bond, yielding 3-amino-4-methoxybenzoic acid and aniline. The rate of hydrolysis is influenced by pH and temperature.[12]

Oxidative Degradation

The aromatic amino group is prone to oxidation.[15][16][17] Oxidizing agents or exposure to air and light can lead to the formation of colored degradation products, potentially through the formation of nitroso, nitro, or polymeric species.[16][17][18] The presence of an electron-donating methoxy group on the same ring could influence the susceptibility of the amino group to oxidation.

Photodegradation

Aromatic compounds, particularly those with amino substituents, can be sensitive to light.[19][20] Exposure to UV or visible light may provide the energy to initiate degradation reactions, leading to discoloration and loss of potency.[19][21] Therefore, photostability testing is a critical component of the stability program.[21][22][23]

Diagram of Potential Degradation Pathways

G A 3-amino-4-methoxy-N-phenylbenzamide B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E 3-amino-4-methoxybenzoic acid + Aniline B->E Cleavage of amide bond F Oxidized Degradants (e.g., N-oxides, colored products) C->F Reaction at amino group G Photolytic Degradants D->G Light-induced reactions

Caption: Potential degradation pathways for 3-amino-4-methoxy-N-phenylbenzamide.

Recommended Storage Conditions

Based on the potential for degradation, the following storage conditions are recommended for routine handling and long-term storage of 3-amino-4-methoxy-N-phenylbenzamide samples.

ConditionRecommendationRationale
Temperature Store at 2-8°C for long-term storage. Room temperature (20-25°C) is acceptable for short-term use.To minimize the rate of potential hydrolytic and oxidative degradation.[24]
Light Protect from light by storing in amber or opaque containers.To prevent photodegradation.[24]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To minimize oxidative degradation of the aromatic amine moiety.[24]
Container Use well-sealed, non-reactive containers (e.g., glass or appropriate plastic).To prevent contamination and exposure to moisture.[2]

Stability Testing Protocols

A comprehensive stability testing program should be implemented to establish the re-test period or shelf life of 3-amino-4-methoxy-N-phenylbenzamide. This program should include forced degradation studies and long-term stability studies under various conditions, in accordance with ICH guidelines.[7][8][9][25]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.[7][26][27] These studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[7][28]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of 3-amino-4-methoxy-N-phenylbenzamide in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Analyze using a validated stability-indicating HPLC method.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a stability chamber at 60°C for 7 days.

    • Dissolve the stressed solid in the solvent to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Photostability Testing:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19][21][22]

    • A control sample should be stored in the dark under the same temperature conditions.

    • Dissolve the stressed and control solids in the solvent to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

Workflow for Forced Degradation Studies

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sample Processing & Analysis A Weigh Solid Sample B Prepare Stock Solution (1 mg/mL) A->B F Thermal Degradation (Solid, 60°C) A->F G Photostability (ICH Q1B) A->G C Acidic Hydrolysis (0.1 M HCl, 60°C) B->C D Basic Hydrolysis (0.1 M NaOH, RT) B->D E Oxidative Degradation (3% H2O2, RT) B->E H Neutralize/Dilute Samples C->H D->H E->H F->H G->H I HPLC Analysis (Stability-Indicating Method) H->I J Characterize Degradants (e.g., LC-MS) I->J

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to evaluate the stability of the compound under recommended storage conditions and to predict its shelf life.[5][6][9]

Protocol for Long-Term and Accelerated Stability Studies:

  • Batch Selection: Use at least one representative batch of 3-amino-4-methoxy-N-phenylbenzamide.

  • Container Closure System: Store the samples in the proposed long-term storage container.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[29]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]

    • Refrigerated (if applicable): 5°C ± 3°C.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[25][29]

    • Accelerated: 0, 3, and 6 months.[29]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content (if applicable)

Data Presentation for Stability Studies:

Time Point (months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
0-Conforms99.80.15
325°C/60%RH
625°C/60%RH
925°C/60%RH
1225°C/60%RH
340°C/75%RH
640°C/75%RH

Conclusion

The stability of 3-amino-4-methoxy-N-phenylbenzamide is a critical parameter for its successful application in research and development. The protocols outlined in this document, based on the compound's chemical nature and established regulatory guidelines, provide a robust framework for ensuring the integrity and quality of samples. Adherence to these storage and testing procedures will enable researchers to generate reliable and reproducible data.

References

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, European Medicines Agency. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products, ResolveMass Laboratories. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials, Pharmaceutical Technology. [Link]

  • Hydrolysis of Amides, Fiveable. [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs, Veeprho. [Link]

  • Understanding ICH Photostability Testing, Q-Lab. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products, European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, ECA Academy. [Link]

  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols, ACS Publications. [Link]

  • Hydrolytic Degradation of Poly(ester amide)s Made from Tartaric and Succinic Acids, ACS Publications. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system, Oxford Academic. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications, Allen. [Link]

  • Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates, ACS Publications. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system, Semantic Scholar. [Link]

  • Forced Degradation Studies, BioPharmaSpec. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, YouTube. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products, Certified Laboratories. [Link]

  • Bacterial degradation of monocyclic aromatic amines, Frontiers. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review, Journal of Pharmaceutical Analysis. [Link]

  • Stability studies of small molecules and proteins, GlycoMScan. [Link]

  • Reactions of Amides, Save My Exams. [Link]

  • API Stability Studies: Protocol, Results, and Shelf Life Assignment, Pharmaceutical Laws. [Link]

  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide, ACS Publications. [Link]

  • Stability testing of existing active substances and related finished products, European Medicines Agency. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products, Q Laboratories. [Link]

  • Annex 10, World Health Organization. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview, LCGC International. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?, ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules, NIH's Seed. [Link]

  • 3-amino-4-methoxybenzanilide, Stenutz. [Link]

  • Synthesis and analysis of amides, Chemistry Education. [Link]

  • Chemical Properties of 3-Amino-4-methoxybenzamide (CAS 17481-27-5), Cheméo. [Link]

  • [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography], PubMed. [Link]

  • 3-Amino-4-methoxybenzanilide, PubChem. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives, PMC. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors, Taylor & Francis. [Link]

  • Synthesis of aromatic amides at room temperature using triphenyl phosphite-4-dimethylaminopyridine as reagent, ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3, ACS Publications. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives, Journal of Scientific Research. [Link]

  • Amide, Wikipedia. [Link]

Sources

Application

Application Note: Scalable Manufacturing of 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide

Abstract & Strategic Overview This application note details a robust, scalable process for the synthesis of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2) . This molecule features a benzamide core with sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable process for the synthesis of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2) . This molecule features a benzamide core with specific electronic and steric properties governed by the N-methyl-N-phenyl amide moiety and the electron-donating methoxy group.[1][2]

While laboratory-scale synthesis often employs carbodiimide couplings (e.g., EDC/HOBt), these are cost-prohibitive and atom-inefficient for multi-kilogram manufacturing.[1][2] Furthermore, direct coupling of the unprotected 3-amino-benzoic acid derivative carries the risk of self-polymerization.[1][2]

Our optimized strategy utilizes a "Nitro-Reduction" route:

  • Acyl Chloride Activation: Conversion of 4-methoxy-3-nitrobenzoic acid to its acid chloride to overcome the steric hindrance of the secondary amine (N-methylaniline).[1][2]

  • Amide Coupling: Schotten-Baumann conditions to form the tertiary amide.[1][2]

  • Chemoselective Reduction: Catalytic hydrogenation to convert the nitro group to the target amine without over-reduction of the aromatic ring.[1][2]

This approach ensures high regioselectivity, minimizes expensive reagent use, and simplifies purification to crystallization-based isolation.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals that the amide bond is the strategic assembly point, best formed before the sensitive aniline functionality is introduced.

Retrosynthesis Target Target: 3-Amino-4-methoxy- N-methyl-N-phenylbenzamide Intermediate Intermediate: 3-Nitro-4-methoxy- N-methyl-N-phenylbenzamide Intermediate->Target Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 4-Methoxy-3-nitrobenzoic acid SM1->Intermediate 1. SOCl2 (Activation) 2. Coupling SM2 Starting Material 2: N-Methylaniline SM2->Intermediate Amide Coupling

Figure 1: Retrosynthetic strategy prioritizing the stable nitro-intermediate to avoid side reactions.

Detailed Process Protocol

Stage 1: Synthesis of 3-Nitro-4-methoxy-N-methyl-N-phenylbenzamide[1]

Objective: Form the sterically hindered tertiary amide bond using an acid chloride intermediate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Parameter
4-Methoxy-3-nitrobenzoic acid 1.0SMPurity >98%
Thionyl Chloride (SOCl₂) 1.5ActivatorFreshly distilled/Clear
N-Methylaniline 1.1NucleophileLimiting impurity control
Triethylamine (TEA) 1.2BaseAcid scavenger
Toluene 10 VolSolventAzeotropic water removal
DMF 0.05CatalystVilsmeier-Haack formation
Experimental Procedure
  • Activation:

    • Charge a glass-lined reactor with 4-methoxy-3-nitrobenzoic acid and Toluene .[1][2]

    • Add catalytic DMF (dimethylformamide).[1][2]

    • Slowly dose Thionyl Chloride at 20-25°C. Caution: Gas evolution (SO₂, HCl).[2]

    • Heat to 75-80°C and age for 3 hours until gas evolution ceases.

    • In-Process Control (IPC): HPLC should show <1% starting acid.

    • Distill off excess SOCl₂ and Toluene under reduced pressure to yield the crude acid chloride (yellow oil/solid).[1] Redissolve in fresh Toluene.

  • Coupling:

    • In a separate vessel, mix N-methylaniline and Triethylamine in Toluene. Cool to 0-5°C .[1][2]

    • Slowly add the acid chloride solution to the amine mixture, maintaining internal temperature <10°C . Exothermic reaction.[1][2]

    • Allow to warm to 20-25°C and stir for 4 hours.

  • Workup:

    • Quench with water.[1][2][4][6][7] Separate phases.

    • Wash organic layer with 1N HCl (to remove unreacted N-methylaniline) and then 5% NaHCO₃ (to remove unreacted acid).[1][2]

    • Concentrate the organic layer to induce crystallization.[1][2]

    • Isolation: Filter the solid, wash with cold ethanol, and dry.

Expected Yield: 85-90% Appearance: Light yellow crystalline solid.[1][2]

Stage 2: Reduction to 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide[1][2]

Objective: Chemoselective reduction of the nitro group to the aniline.[1][2]

Reagents & Materials
ReagentLoadingRoleCritical Parameter
Nitro Intermediate 1.0 EquivPrecursorSolubility check
10% Pd/C (50% wet) 5 wt%CatalystPyrophoric handling
Hydrogen (H₂) 3-5 barReductantPressure control
Methanol/THF (1:1) 10 VolSolventSolubility of product
Experimental Procedure
  • Hydrogenation:

    • Charge the Nitro Intermediate and Methanol/THF mixture into an autoclave.[1][2]

    • Inert the vessel with Nitrogen (3 cycles).[1]

    • Charge Pd/C catalyst (slurried in solvent).[1][2]

    • Pressurize with Hydrogen (3 bar) and heat to 40-45°C .

    • Stir vigorously (mass transfer limited reaction).[1][2]

    • IPC: Monitor H₂ uptake. Reaction is complete when uptake plateaus and HPLC confirms conversion.[1][2]

  • Catalyst Removal:

    • Filter hot reaction mixture through a Celite bed or sparkler filter to remove Pd/C. Safety: Keep filter cake wet to prevent ignition.[2]

  • Isolation:

    • Concentrate the filtrate.[1][2]

    • Swap solvent to Isopropanol (IPA) or Ethyl Acetate to force crystallization.[1][2]

    • Cool to 0-5°C, age for 2 hours, and filter.

    • Dry under vacuum at 45°C.[1][2]

Expected Yield: 90-95% Appearance: Off-white to white powder.[1][2]

Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Hydrogenation Reaction1 Reaction: Acid + SOCl2 + N-Methylaniline Workup1 Workup: Acid/Base Wash Phase Separation Reaction1->Workup1 Cryst1 Crystallization: Toluene/Ethanol Workup1->Cryst1 Reaction2 Reaction: H2 (3 bar), Pd/C MeOH/THF Cryst1->Reaction2 Intermediate Filter2 Filtration: Remove Catalyst Reaction2->Filter2 FinalIso Final Isolation: Solvent Swap to IPA Filter2->FinalIso

Figure 2: Integrated process flow from raw materials to isolated API intermediate.

Analytical Quality Control

TestMethodSpecificationRationale
Assay HPLC (C18, ACN/H2O)>98.5% w/wStandard purity for downstream use.
Impurity A HPLC<0.15%Unreacted N-methylaniline (genotoxic alert).[1][2]
Impurity B HPLC<0.5%Des-methyl analog (if aniline present in SM).[1][2]
Residual Solvents GC-HS< LimitsMeOH, Toluene, THF per ICH Q3C.[2]
Water Content Karl Fischer<0.5%Critical for storage stability.[1][2]

Safety & EHS Considerations

  • Thionyl Chloride: Highly corrosive and releases toxic gases.[1][2] Scrubber system (NaOH) required for off-gas.[1][2]

  • N-Methylaniline: Toxic by inhalation and skin contact.[1][2] Potential methemoglobinemia agent.[1][2][7] Use closed handling systems.

  • Hydrogenation: Explosion hazard.[1][2] Ensure autoclave is grounded (ATEX rated). Pd/C is pyrophoric when dry; always keep wet.[1][2]

  • Thermal Runaway: The amide coupling is exothermic.[1][2] Strict temperature control (<10°C during addition) is mandatory to prevent runaway and impurity formation.[1]

References

  • General Benzamide Synthesis

    • Preparation of 3-amino-4-methoxybenzanilide (Analogous Protocol). Patent CN105753731B.[1]

    • Synthesis of N-Phenylbenzamide Derivatives. MDPI Molecules, 2013.

  • Process Safety & Scale-up

    • Practical Process Research and Development - Amide Couplings. Anderson, N. G. Academic Press.[1]

    • Catalytic Hydrogenation in Organic Synthesis.[1][2] Rylander, P. N. Academic Press.[1][2]

  • Chemical Data

    • 3-Amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2).[1][2][8][9][10][11] PubChem / ChemicalBook Listings.[1]

Disclaimer: This protocol is for research and development purposes. Full safety assessment and validation are required before scaling to manufacturing volumes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

[1][2] Executive Summary & Chemical Profile User Advisory: This compound contains two distinct reactive centers that dictate its stability profile: an electron-rich aniline moiety (susceptible to rapid oxidative coloring...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

User Advisory: This compound contains two distinct reactive centers that dictate its stability profile: an electron-rich aniline moiety (susceptible to rapid oxidative coloring) and a tertiary amide (susceptible to hydrolysis under extreme pH).[1][2]

Most user reports of "degradation" are actually oxidative discoloration (turning pink/brown) or precipitation due to improper solvent matching.[2] True chemical decomposition (bond breaking) is slower but irreversible.[2]

PropertySpecificationCritical Note
Core Structure Polysubstituted BenzamideLipophilic tail (N-Me-N-Ph) reduces water solubility.[1][2]
Reactive Group A Primary Amine (-NH2) at C3High Risk: Oxidation to quinone imines (Color change).[1][2]
Reactive Group B Methoxy (-OCH3) at C4Electron-donating; activates the ring, accelerating oxidation.[1][2]
Reactive Group C Tertiary Amide (-CON(Me)Ph)Med Risk: Hydrolysis to carboxylic acid + N-methylaniline.[1][2]
pKa (Calc) ~3.5 (Aniline), ~14 (Amide)Weak base; remains neutral at physiological pH.[2]

Interactive Troubleshooting Guide (FAQs)

Module A: The "Pink Solution" Phenomenon (Oxidation)

Q: My clear solution turned pink/reddish-brown after 24 hours. Is the compound destroyed? A: Not necessarily destroyed, but oxidized .[2]

  • Diagnosis: The 3-amino group, activated by the 4-methoxy group, is highly susceptible to auto-oxidation.[1][2] It forms trace amounts of azo or quinone-imine species.[1][2] These are highly colored (chromophores) even at <0.5% concentration.[2]

  • Impact: If the purity by HPLC is still >98%, the compound is likely functional for biological assays, though the color may interfere with absorbance-based readouts.[1][2]

  • Corrective Action:

    • Degas all solvents with Argon or Nitrogen for 15 minutes before dissolution.[2]

    • Add Antioxidant: For aqueous buffers, add 0.1% Sodium Metabisulfite or Ascorbic Acid if your assay permits.[2]

    • Amber Glass: Store strictly in amber vials to prevent photo-initiated radical formation.[2]

Module B: Solubility & Precipitation

Q: I see fine crystals forming when I dilute my DMSO stock into PBS. A: This is "Crash-out" Precipitation , not degradation.[1][2]

  • Mechanism: The N-methyl-N-phenyl group is bulky and lipophilic.[1][2] Rapid dilution into a high-dielectric solvent (water/PBS) causes the hydrophobic molecules to aggregate before they can solvate.[1][2]

  • Corrective Action:

    • Step-Down Dilution: Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step (e.g., dilute stock to 10% DMSO/Water first, then to final concentration).[2]

    • Solvent Carrier: Ensure the final solution contains at least 0.5–1% DMSO or Ethanol to maintain solubility.[2]

    • Sonication: Sonicate at 30-40°C for 5 minutes. (Avoid high heat which triggers oxidation).[2]

Module C: Hydrolysis (Potency Loss)

Q: My LC-MS shows a new peak at M-107 mass units. What is this? A: This indicates Amide Hydrolysis .[2][3][4][5]

  • Diagnosis: The loss of 107 Da corresponds to the cleavage of the N-methylaniline group (

    
    ).[2]
    
  • Cause: Exposure to extreme pH (< pH 3 or > pH 10) or high temperatures (>40°C) in aqueous solution.[2]

  • Corrective Action:

    • Buffer Control: Maintain pH between 6.0 and 8.0.

    • Cold Storage: Hydrolysis kinetics are temperature-dependent.[2] Store aqueous aliquots at -20°C or -80°C.

Degradation Pathways & Logic

The following diagram illustrates the competing degradation pathways. Understanding this allows you to choose the right stabilization strategy.[2]

DegradationPathways cluster_prevention Prevention Strategies AMMPB AMMPB (Active Compound) Oxidation Oxidative Radical Formation AMMPB->Oxidation Light / O2 Hydrolysis Amide Hydrolysis (pH < 3 or pH > 10) AMMPB->Hydrolysis H2O / Heat Quinone Quinone Imine / Azo Dimer (PINK/BROWN COLOR) Oxidation->Quinone Dimerization Acid 3-amino-4-methoxybenzoic acid (Inactive) Hydrolysis->Acid Amine N-methylaniline (Toxic Byproduct) Hydrolysis->Amine P1 Argon Sparging Amber Vials P1->Oxidation P2 Neutral pH (6-8) Low Temp Storage P2->Hydrolysis

Figure 1: Mechanistic pathways for AMMPB degradation.[1][2] Oxidation leads to color change; Hydrolysis leads to loss of the pharmacophore.[2]

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solution

Objective: Create a 10mM stock stable for 6 months.

  • Weighing: Weigh the solid AMMPB in a low-humidity environment (hygroscopic tendency).

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide).[2] Avoid DMF if possible, as it can decompose to amines that catalyze hydrolysis.

  • Dissolution: Vortex until clear. If particles persist, sonicate for 30 seconds.

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching).

  • Environment: Store at -20°C .

SOP 2: Rescue of Oxidized (Pink) Solution

Objective: Determine if the solution is salvageable.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter. (Removes precipitated dimers).[2]

  • HPLC Check: Run a standard gradient (5% -> 95% ACN).

    • Result A: Main peak >98%.[2][6] Action: Use immediately; the color is cosmetic.[2]

    • Result B: Main peak <90%.[2] Action: Discard. The oxidation cascade has compromised the molarity.

Solvent Compatibility Matrix

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mg/mL)LowPreferred for Stock.[1][2]
Ethanol ModerateMediumGood for intermediate dilution; prone to evaporation.[2]
Water (pH 7) NegligibleHigh (Precipitation)Do not use for stock.[2] Only for final assay.
0.1M HCl ModerateCritical (Hydrolysis)Causes rapid amide cleavage.[2] Avoid.
0.1M NaOH LowCritical (Oxidation)Base accelerates aniline oxidation rapidly.[2]

References

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2]Link

  • PubChem. (n.d.).[2] Compound Summary for CID 87135: 3-Amino-4-methoxybenzamide (Structural Analog).[1][2] National Library of Medicine.[2] Link[1][2]

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 3-Amino-4-methoxybenzanilide.[1][2][7]Link[1][2]

  • ChemicalBook. (2023).[2][8] 3-Amino-4-methoxybenzamide Properties and Stability.[1][2][7][9]Link[1][2]

Sources

Optimization

Technical Support Center: Isolation and Purification of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Welcome to the comprehensive technical support guide for overcoming the purification challenges associated with 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for overcoming the purification challenges associated with 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance the purity of your final compound.

Introduction

3-amino-4-methoxy-N-methyl-N-phenylbenzamide is a substituted benzamide with a unique combination of functional groups: a tertiary amide, a primary aromatic amine, and a methoxy group. This trifecta of functionalities, while contributing to its chemical properties, presents specific challenges during its isolation and purification. This guide will provide a structured approach to troubleshooting common issues, from initial work-up to final polishing, ensuring you obtain a highly pure product.

Core Purification Principles

The purification strategy for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide hinges on understanding its chemical nature. The presence of a basic amino group and a relatively non-polar backbone dictates the choice of chromatographic and recrystallization techniques. Key considerations include the potential for interaction with acidic stationary phases and the selection of appropriate solvent systems to achieve separation from structurally similar impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Recrystallization Issues

Question 1: My compound oils out during recrystallization instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" typically occurs when the solute is supersaturated in the hot solvent and, upon cooling, separates as a liquid phase rather than a solid crystal lattice. This can be due to several factors:

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice.

  • Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at lower temperatures.

  • Impurities: The presence of impurities can disrupt the crystallization process.

Troubleshooting Steps:

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.

  • Optimize Your Solvent System:

    • If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) to the hot solution until it just starts to become cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before cooling. A common and effective mixed solvent system for N-aryl benzamides is ethanol/water or ethyl acetate/hexane.[1]

    • Experiment with different solvent polarities. Based on structurally similar compounds, lower alcohols like ethanol and methanol are good starting points.[1]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Preliminary Purification: If impurities are suspected to be the issue, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

Question 2: My final product has a persistent color, even after recrystallization. How can I decolorize it?

Answer:

Colored impurities in aromatic amine-containing compounds often arise from oxidation of the amine functionality.[2][3] These highly colored byproducts can be difficult to remove by recrystallization alone.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.[1] Caution: Add the charcoal carefully, as the hot solution may bump.

  • Swirl the mixture and keep it at a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the activated charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel. Using a pre-heated filter funnel is recommended.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Parameter Recommendation Rationale
Charcoal Amount 1-2% (w/w) of soluteSufficient to adsorb impurities without significant product loss.
Contact Time 5-10 minutes at refluxAllows for effective adsorption of colored byproducts.
Filtration Hot filtrationPrevents premature crystallization of the desired product.
Chromatography Challenges

Question 3: I'm seeing significant peak tailing when running my compound on a silica gel column. How can I improve the peak shape?

Answer:

Peak tailing of basic compounds like 3-amino-4-methoxy-N-methyl-N-phenylbenzamide on silica gel is a classic problem. It's caused by the strong interaction between the basic amino group and the acidic silanol groups on the surface of the silica.[4][5] This leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.

Solutions to Mitigate Peak Tailing:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic silanol groups, preventing your compound from binding too strongly.

    • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) in your mobile phase (e.g., ethyl acetate/hexane).[4]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in dichloromethane or ethyl acetate-based eluents.

  • Use an Amine-Functionalized Silica Column: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the strong acid-base interactions that cause tailing.[4] This often allows for purification with simpler solvent systems like hexane/ethyl acetate without the need for a basic additive.

  • Switch to Reverse-Phase Chromatography: For polar, ionizable compounds, reverse-phase chromatography can be a better option. Using a mobile phase with a basic pH (e.g., using a buffer or adding a small amount of a basic modifier) will keep your amine in its free-base form, which can improve peak shape and retention.[5]

Question 4: I'm struggling to separate my product from a closely related impurity. What strategies can I use to improve resolution?

Answer:

Improving the separation of closely related compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Enhancing Resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: If the peaks are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). If they are eluting too slowly, increase the polarity.

    • Solvent Selectivity: Try changing one of the solvents in your mobile phase to one with different properties. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol. Different solvents will have different interactions with your compound and the stationary phase, which can alter the elution order and improve separation.

  • Change the Stationary Phase:

    • If you are using silica gel, consider trying alumina (basic or neutral) or a different bonded phase like diol or cyano.

    • As mentioned previously, an amine-functionalized silica can provide different selectivity for basic compounds.[4]

  • Improve Column Efficiency:

    • Use a smaller particle size column.

    • Ensure your column is packed well and not overloaded with sample.

    • Decrease the flow rate.

Workflow for Purification Method Selection

Purification_Workflow Purification Strategy for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) start->recrystallization purity_check1 Check Purity (TLC, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chrom Column Chromatography purity_check1->column_chrom Purity < 98% or Colored/Oily normal_phase Normal-Phase (Silica Gel) + Basic Modifier (e.g., TEA) column_chrom->normal_phase amine_silica Amine-Functionalized Silica column_chrom->amine_silica reverse_phase Reverse-Phase (C18) + Basic Mobile Phase column_chrom->reverse_phase purity_check2 Check Purity normal_phase->purity_check2 amine_silica->purity_check2 reverse_phase->purity_check2 purity_check2->recrystallization Further Polishing Needed purity_check2->pure_product Purity > 98%

Caption: A decision-making workflow for the purification of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide?

A1: The impurities will largely depend on the synthetic route. A common approach involves the coupling of a 3-amino-4-methoxybenzoic acid derivative with N-methylaniline.[6] Potential impurities include:

  • Unreacted Starting Materials: 3-amino-4-methoxybenzoic acid and N-methylaniline.

  • Intermediates: If the synthesis starts from a nitro or chloro precursor, these may be present in trace amounts.[7][8]

  • Side-Products: Over-methylated byproducts or products from side reactions of the coupling agents.[9]

  • Degradation Products: Hydrolysis of the amide bond to form 3-amino-4-methoxybenzoic acid and N-methylaniline, or oxidation of the aromatic amine.[2][10]

Q2: How can I minimize degradation of the compound during work-up and purification?

A2: The primary degradation pathways are hydrolysis and oxidation.[2][10]

  • To prevent hydrolysis: Avoid strongly acidic or basic conditions during aqueous work-up, especially at elevated temperatures. Use a mild base like sodium bicarbonate for neutralization if necessary. Tertiary amides are generally more resistant to hydrolysis than secondary amides, but prolonged exposure to harsh pH should still be avoided.[11]

  • To prevent oxidation: Keep the compound protected from air and light as much as possible, especially in solution. Use degassed solvents for chromatography if oxidation is a significant issue. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended.

Q3: What is a good starting point for a TLC mobile phase to analyze this compound?

A3: A good starting point for a silica gel TLC plate would be a mixture of a non-polar and a moderately polar solvent.

  • Ethyl acetate/Hexane (e.g., 30:70 v/v): This is a standard system for many organic compounds.

  • Dichloromethane/Methanol (e.g., 95:5 v/v): This is a more polar system that can be useful if the compound is not very mobile in ethyl acetate/hexane. Remember to add a small amount of triethylamine (e.g., 0.5%) to the TLC solvent system to prevent streaking due to the basic amine group.

Q4: Is the N-methyl group on the amide susceptible to cleavage?

A4: While the N-methyl group is generally stable, N-dealkylation of aromatic amines can occur under certain oxidative conditions.[3][12] However, under standard purification conditions (recrystallization, chromatography), the N-methyl group should be stable.

Experimental Protocols

Protocol 1: Recrystallization of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to just cover the solid.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration.[1]

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 98:2:0.5 Hexane:Ethyl Acetate:Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column bed.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizing the Purification Logic

purification_logic cluster_0 Initial State cluster_1 Purification Methods cluster_2 Potential Issues & Solutions cluster_3 Final State Crude Crude Product (with impurities) Recrystallization Recrystallization - Removes insoluble/less soluble impurities Crude->Recrystallization Chromatography Chromatography - Separates based on polarity Crude->Chromatography OilingOut Oiling Out -> Slow cooling, change solvent Recrystallization->OilingOut Pure Pure Product (>98% purity) Recrystallization->Pure PeakTailing Peak Tailing -> Add TEA, use amine-silica Chromatography->PeakTailing Chromatography->Pure

Caption: Logical relationships in the purification process.

References
  • N‐Methyl oxidation of secondary aromatic amines.[a,b]. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 25, 2026, from [Link]

  • N-OXIDATION OF AROMATIC AMINES BY INTRACELLULAR OXIDASES. (2002, July 25). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). arkat usa. Retrieved February 25, 2026, from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved February 25, 2026, from [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC. Retrieved February 25, 2026, from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9). MDPI. Retrieved February 25, 2026, from [Link]

  • Hydrolysis of N‐methylated carbamates or amides. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 25, 2026, from [Link]

  • Synthesis of A. 3-Methoxy-N-phenylbenzamide. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]

  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

  • Separation of Secondary Amine and Tertiary amine. (2006, January 24). Chromatography Forum. Retrieved February 25, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, September 11). ARKIVOC. Retrieved February 25, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. (1983, November 1). ConnectSci. Retrieved February 25, 2026, from [Link]

  • Benzenamine, N-methyl-N-phenyl. (2018, February 16). SIELC Technologies. Retrieved February 25, 2026, from [Link]

  • Amines - Workup. (n.d.). University of Rochester. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). (n.d.). Cheméo. Retrieved February 25, 2026, from [Link]

  • 3-Methyl-N-phenylbenzamide. (n.d.). PMC - NIH. Retrieved February 25, 2026, from [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017, August 29). Eureka | Patsnap. Retrieved February 25, 2026, from [Link]

  • Selective N-monomethylation of Primary Anilines with the Controllable Installation of N-CH2D, N-CHD2, and N-CD3 Units. (n.d.). Retrieved February 25, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved February 25, 2026, from [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (n.d.). Google Patents.
  • Benzamide, N-methyl-N-phenyl-. (n.d.). the NIST WebBook. Retrieved February 25, 2026, from [Link]

  • Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - NIH. Retrieved February 25, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 25, 2026, from [Link]

  • Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

  • Gas chromatography of various phenyl N-Methylcarbamates. (n.d.). Loma Linda University. Retrieved February 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: Spectral Verification of 3-Amino-4-Methoxy-N-Methyl-N-Phenylbenzamide

Topic: 1H NMR and 13C NMR Spectral Analysis of 3-Amino-4-Methoxy-N-Methyl-N-Phenylbenzamide Content Type: Publish Comparison Guide Executive Summary This guide addresses the specific analytical challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Analysis of 3-Amino-4-Methoxy-N-Methyl-N-Phenylbenzamide Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the specific analytical challenges associated with 3-amino-4-methoxy-N-methyl-N-phenylbenzamide , a trisubstituted benzamide scaffold common in kinase inhibitor research.

Unlike simple amides, this molecule exhibits restricted rotation around the C(O)-N bond due to the steric bulk of the N-methyl and N-phenyl groups. This phenomenon creates distinct rotamers (cis/trans isomers) observable on the NMR timescale at room temperature.

The Core Challenge: Researchers often misinterpret the "doubled" or "broad" NMR signals of this compound as impurities. This guide compares Standard Ambient NMR against Variable Temperature (VT) NMR , demonstrating why VT-NMR is the mandatory protocol for validating the purity of this specific scaffold.

Part 1: Structural Dynamics & The Rotamer Challenge

The target molecule features an amide bond connecting a substituted benzoyl ring (Ring A) and an N-methylaniline moiety (Ring B).

The Equilibrium Mechanism

Due to the partial double-bond character of the amide C-N bond (


 resonance contributor), rotation is restricted.[1][2] The presence of the N-methyl group creates two distinct steric environments (rotamers):
  • E-Rotamer: N-Methyl is trans to the Carbonyl oxygen.

  • Z-Rotamer: N-Methyl is cis to the Carbonyl oxygen.

At 25°C, the interconversion rate is slow on the NMR timescale, resulting in two distinct sets of signals.

Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium that complicates the spectral analysis.

RotamerEquilibrium cluster_0 E-Rotamer (Major) cluster_1 Z-Rotamer (Minor) E_Form N-Me trans to C=O (Sterically favored) Z_Form N-Me cis to C=O (Sterically crowded) E_Form->Z_Form Slow Exchange (k << δv) at 25°C Note Result: Split Peaks (False Impurity Signal) E_Form->Note

Figure 1: Rotameric equilibrium causing signal splitting. The steric clash between the N-phenyl ring and the benzoyl ortho-protons dictates the population ratio.

Part 2: Performance Comparison (Ambient vs. VT-NMR)

This section objectively compares the "performance" of two analytical approaches. In this context, performance is defined as the resolution, interpretability, and accuracy of the structural assignment.

Comparative Data Table
FeatureMethod A: Standard Ambient NMR Method B: High-Performance VT-NMR
Temperature 298 K (25°C)353 K - 373 K (80°C - 100°C)
Solvent DMSO-d6 or CDCl3DMSO-d6 (High Boiling Point)
N-Methyl Signal Split/Doublet: Two singlets (e.g., 3.20 & 3.45 ppm). Ratio ~2:1.Coalesced Singlet: One sharp peak (~3.35 ppm).
O-Methyl Signal Broadened/Split: Often appears as a hump or split singlet.Sharp Singlet: Distinct peak at ~3.85 ppm.
Aromatic Region Complex Multiplets: Overlapping signals due to dual conformers.Resolved Patterns: Clear coupling constants (

values) visible.
Interpretation High risk of "False Positive" for impurities.Definitive structural confirmation.
Verdict Not Recommended for final purity assay.Gold Standard for this scaffold.
Detailed Spectral Analysis[3]
1. The N-Methyl Region (Diagnostic)
  • Ambient (25°C): You will observe two distinct singlets for the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     group. This is NOT a coupling doublet. It is two chemical environments.[1][3][4][5][6] Integration will sum to 3H, but the split (e.g., 60:40 or 70:30) confuses automated purity integration.
    
  • VT (100°C): As thermal energy overcomes the rotational barrier (

    
    ), the exchange rate (
    
    
    
    ) becomes faster than the frequency difference (
    
    
    ). The signals coalesce into a single, time-averaged singlet.
2. The Amino (

) Protons
  • Chemical Shift: Typically 4.5 – 5.5 ppm in DMSO-d6.

  • Behavior: These protons are exchangeable. In VT-NMR, they may broaden or disappear if the solvent contains trace water due to rapid exchange, or they may sharpen if intramolecular H-bonding is broken.

Part 3: Representative Spectral Data (Reference Values)

Use these values to validate your synthesis. Note that exact shifts vary slightly with concentration and temperature.

1H NMR (DMSO-d6, 100°C / 373 K) - Coalesced State

Targeting the "Method B" High-Performance Standard

PositionShift (δ ppm)MultiplicityIntegralAssignment
Ar-H (Ring B) 7.10 – 7.35Multiplet5HN-Phenyl protons (meta/para/ortho overlap)
Ar-H (Ring A) 6.75Doublet (

Hz)
1HH-5 (Ortho to OMe)
Ar-H (Ring A) 6.60Doublet (

Hz)
1HH-2 (Ortho to Carbonyl/Amino)
Ar-H (Ring A) 6.45dd (

Hz)
1HH-6 (Meta to OMe)
NH2 4.80Broad Singlet2HAniline Amino group
O-CH3 3.75Singlet3HMethoxy group
N-CH3 3.32Singlet3HN-Methyl group (Coalesced)
13C NMR (DMSO-d6, 100°C)
  • Carbonyl (C=O): ~169.5 ppm

  • Aromatic C-O: ~148.0 ppm

  • Aromatic C-N (Aniline): ~138.0 ppm

  • Aromatic C-N (Amide): ~144.0 ppm

  • OCH3: ~55.5 ppm

  • NCH3: ~37.0 ppm (Note: This carbon often appears extremely broad or invisible at room temperature due to dynamic broadening).

Part 4: Experimental Protocol (Self-Validating)

To ensure scientific integrity, follow this "Step-Temperature" protocol. This method self-validates by proving that the spectral complexity is dynamic (rotational) rather than static (impurity).

Workflow Diagram

Protocol Start Sample Preparation 10mg in 0.6mL DMSO-d6 Step1 Acquire 1H NMR at 25°C (Baseline) Start->Step1 Check1 Observe Split N-Me Signals? Step1->Check1 Step2 Heat Probe to 80°C (Equilibrate 5 mins) Check1->Step2 Yes ResultB FAIL: Impurity Present Check1->ResultB No (or unexpected peaks) Step3 Acquire 1H NMR at 80°C Step2->Step3 Check2 Signals Coalesced? Step3->Check2 ResultA CONFIRMED: Pure Product (Rotamers) Check2->ResultA Yes (Single sharp peaks) Check2->ResultB No (Still complex/extra peaks)

Figure 2: Step-Temperature Validation Protocol. This logic tree prevents false rejection of pure batches.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d6 .

    • Reasoning: Chloroform (

      
      ) has a low boiling point (61°C), preventing full coalescence studies. DMSO allows heating up to 100°C safely.
      
  • Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations can increase viscosity and broaden peaks further, complicating the analysis.

  • Baseline Scan (25°C): Acquire a standard proton spectrum.

    • Expectation: Look for the "doublet-like" appearance of the N-methyl singlet and broadening of the aromatic protons ortho to the amide carbonyl.

  • Variable Temperature Setup:

    • Increase probe temperature to 80°C (353 K) .

    • Wait 5-10 minutes for thermal equilibrium. This is critical to prevent convection currents in the tube which ruin shimming.

    • Re-shim the magnet at the high temperature.

  • Coalescence Scan: Acquire the spectrum.

    • Validation: The N-methyl signals should merge into one sharp singlet. If peaks remain distinct, they are impurities, not rotamers.

References

  • PubChem. (n.d.).[4] 3-Amino-4-methoxy-N-phenylbenzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • RSC Advances. (2014). Synthesis and NMR characterization of N-methyl-N-phenylbenzamide derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from [Link]

  • Nanalysis. (2024). Using NMR to observe the restricted rotation in amide bonds.[1][2][7][6][8][9][10] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Abstract In the landscape of drug development and metabolite identification, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not only molecular weight...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug development and metabolite identification, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not only molecular weight but also critical structural information through fragmentation analysis. This guide offers an in-depth, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. Lacking a publicly available reference spectrum for this specific molecule, this guide establishes a predicted fragmentation pathway based on first principles and compares it directly to its primary amine analogue, 3-amino-4-methoxy-N-phenylbenzamide. We will explore the causal mechanisms behind bond cleavages, provide validated experimental protocols for data acquisition, and demonstrate how subtle structural modifications, such as N-methylation, yield distinct mass spectral fingerprints essential for confident identification.

Introduction: The Analytical Challenge

3-amino-4-methoxy-N-methyl-N-phenylbenzamide is a substituted benzamide, a chemical class prevalent in pharmaceuticals and biologically active compounds. Its structure incorporates several key functional groups that influence its fragmentation behavior: a tertiary amide linkage, a primary aromatic amine, a methoxy group, and two aromatic rings. Understanding how this molecule dissociates upon ionization is crucial for its detection in complex matrices, for distinguishing it from structural isomers, and for identifying potential metabolites where, for instance, the N-methyl group might be added or removed.

The most common fragmentation pathway for aromatic amides involves the cleavage of the amide (N-CO) bond, which typically results in the formation of a stable aryl acylium cation.[1] However, the presence of other functional groups introduces competitive fragmentation channels. This guide will dissect these pathways to build a comprehensive fragmentation map.

Experimental Design & Protocols

To ensure reproducible and high-quality data, a self-validating experimental approach is critical. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as a standard for analysis.

Protocol 2.1: GC/EI-MS Analysis

This method is suitable for thermally stable, volatile compounds. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • GC Separation:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Electron Energy: 70 eV (standard for generating reproducible library spectra).

    • Mass Range: Scan from m/z 40 to 500.

Protocol 2.2: LC/ESI-MS/MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for less volatile or thermally labile molecules. It typically forms a protonated molecule, [M+H]+, which can then be fragmented in a collision cell (MS/MS) to yield structural data.

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to aid in the protonation of the analyte.[2]

  • LC Separation:

    • Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (Positive ESI):

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]+ precursor ion.

    • Product Ion Scan (MS2): Isolate the [M+H]+ ion and fragment it using Collision-Induced Dissociation (CID) with argon as the collision gas. Apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

Predicted Fragmentation Pattern of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

The molecular formula of the target compound is C₁₅H₁₆N₂O₂. Its monoisotopic mass is 256.1212 Da.

Predicted Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the initial event is the removal of an electron to form a radical cation, M+•, at m/z 256 . This odd-electron ion is highly energetic and undergoes extensive fragmentation.[3]

The primary and most characteristic cleavage for benzamides is the rupture of the C-N amide bond.[1][4]

  • Pathway A: Amide Bond Cleavage: The most favorable cleavage occurs at the amide bond, leading to two primary fragments.

    • Fragment A1 (m/z 150): Formation of the resonance-stabilized 3-amino-4-methoxybenzoyl cation . This is predicted to be a highly abundant, if not the base, peak.

    • Fragment A2 (m/z 106): Formation of the N-methyl-N-phenylaminyl radical.

  • Pathway B: Acylium Ion Fragmentation: The acylium ion (m/z 150) can undergo further fragmentation.

    • Loss of CO (m/z 122): A common fragmentation for benzoyl cations, leading to the formation of a phenyl-type cation.[1]

    • Loss of CH₃• (m/z 135): Loss of a methyl radical from the methoxy group.

  • Pathway C: Amine Moiety Fragmentation: Cleavage can be initiated on the amine portion of the molecule.

    • Alpha-Cleavage (m/z 241): Loss of a methyl radical (•CH₃) from the nitrogen atom, a characteristic fragmentation of N-methyl amines.[5][6]

G M M+• m/z 256 F241 [M-CH₃]+• m/z 241 M->F241 - •CH₃ (α-cleavage) F150 [C₈H₈NO₂]+ m/z 150 M->F150 - C₇H₈N• (Amide Cleavage) F106 [C₇H₈N]• m/z 106 M->F106 Formation of radical F122 [C₇H₈NO]+ m/z 122 F150->F122 - CO F135 [C₇H₅NO₂]+• m/z 135 F150->F135 - •CH₃

Caption: Predicted EI fragmentation of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide.

Table 1: Summary of Predicted EI-MS Fragments

m/z Proposed Ion Formula Comments
256 [M]+• [C₁₅H₁₆N₂O₂]+• Molecular Ion
241 [M-CH₃]+• [C₁₄H₁₃N₂O₂]+• Loss of methyl radical from N-methyl group (α-cleavage)
150 [C₈H₈NO₂]+ [C₈H₈NO₂]+ Base Peak. 3-amino-4-methoxybenzoyl cation via amide cleavage.
122 [C₇H₈NO]+ [C₇H₈NO]+ Loss of CO from the m/z 150 fragment.

| 106 | [C₇H₈N]• | [C₇H₈N]• | N-methyl-N-phenylaminyl radical (not typically observed as an ion) |

Predicted ESI-MS/MS Fragmentation

In positive mode ESI, the molecule will be protonated to form the even-electron ion [M+H]+ at m/z 257 . Fragmentation of even-electron ions typically proceeds via the loss of stable, neutral molecules.[7] The most likely site of protonation is the amide nitrogen, which facilitates the subsequent amide bond cleavage.

  • Primary Fragmentation (Product Ion Scan of m/z 257):

    • Major Loss of Neutral N-methylaniline (m/z 151): The most facile fragmentation is the cleavage of the protonated amide bond, leading to the loss of a neutral N-methylaniline molecule (107.15 Da) and formation of the 3-amino-4-methoxybenzoyl cation at m/z 151 . Note the mass shift from m/z 150 in EI due to the charge being carried by the acylium ion which is not a radical.

    • Subsequent Fragmentation of m/z 151: This ion can further fragment, typically requiring higher collision energy.

      • Loss of CO (m/z 123): Elimination of neutral carbon monoxide.

      • Loss of H₂O (m/z 133): Loss of water, potentially from the amino group and a ring proton.

G Precursor [M+H]+ m/z 257 F151 [C₈H₉NO₂]+ m/z 151 Precursor->F151 - C₇H₉N (N-methylaniline) F123 [C₇H₉NO]+ m/z 123 F151->F123 - CO F133 [C₈H₇O₂]+ m/z 133 F151->F133 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-amino-4-methoxy-N-methyl-N-phenylbenzamide.

Table 2: Summary of Predicted ESI-MS/MS Fragments from [M+H]+ at m/z 257

Precursor m/z Product m/z Proposed Ion Neutral Loss Comments
257 151 [C₈H₉NO₂]+ C₇H₉N Dominant Fragment. 3-amino-4-methoxybenzoyl cation.
151 123 [C₇H₉NO]+ CO Loss of carbon monoxide.

| 151 | 133 | [C₈H₇O₂]+ | H₂O | Loss of water. |

Comparative Analysis: The Diagnostic Value of N-Methylation

The key to distinguishing our target compound from its N-demethylated analogue, 3-amino-4-methoxy-N-phenylbenzamide (MW: 242.11 Da), lies in the mass of the amine-containing fragment and the neutral loss from the parent ion.

The fragmentation of the N-demethylated analogue is well-established and follows the same primary pathway of amide bond cleavage.[8]

Table 3: Comparative Fragmentation of N-Methylated vs. N-Demethylated Analogues

Feature 3-amino-4-methoxy-N-methyl -N-phenylbenzamide 3-amino-4-methoxy-N-phenylbenzamide[8] Diagnostic Insight
Molecular Ion (EI) m/z 256 m/z 242 14 Da mass shift due to -CH₂ group.
[M+H]⁺ Ion (ESI) m/z 257 m/z 243 14 Da mass shift.
Key Acylium Ion m/z 150 (EI) / 151 (ESI) m/z 150 (EI) / 151 (ESI) Identical. This fragment confirms the substituted benzoyl portion of the molecule is the same.
Neutral Loss (ESI) 107 Da (N-methylaniline) 93 Da (Aniline) Crucial Difference. The mass of the neutral loss directly identifies the nature of the N-substituent on the amide.

| α-Cleavage (EI) | [M-15]⁺• at m/z 241 | Not possible | The presence of an m/z 241 peak is a strong indicator of the N-methyl group. |

As the data clearly shows, while both compounds produce the identical acylium ion at m/z 150/151, the mass of the parent ion and, more importantly, the mass of the neutral loss in ESI-MS/MS, are definitive. A neutral loss of 107 Da confirms the presence of the N-methylaniline moiety, whereas a loss of 93 Da would confirm the presence of aniline, thereby identifying the N-demethylated analogue.

Conclusion

The mass spectrometric fate of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide is dominated by a predictable and structurally informative cleavage of the central amide bond. This primary fragmentation pathway, resulting in the formation of a stable 3-amino-4-methoxybenzoyl cation, is consistent across both high-energy Electron Ionization and low-energy Collision-Induced Dissociation.

By comparing this predicted pattern with the known fragmentation of its N-demethylated analogue, we have demonstrated that mass spectrometry provides an unequivocal method for distinguishing between these closely related structures. The 14 Da mass difference in the parent ion and, most diagnostically, in the neutral loss from the protonated molecule (107 Da vs. 93 Da), serves as a robust analytical fingerprint. This guide provides researchers and drug development professionals with the foundational protocol and interpretive logic required to confidently identify this compound and its potential analogues in complex analytical workflows.

References

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23273-23282. Available at: [Link]

  • PubChem (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Jardine, D. R., & Reid, S. T. (1971). The mass spectra of some aromatic amines. Organic Mass Spectrometry, 5(7), 815-824. (Note: A direct link to the full text may require subscription; the general principles are widely cited.)
  • NC State University Libraries (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

  • Guedes, G. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Figshare. (This is a repository for the data in Ref 1). Available at: [Link]

  • Bentley, T. W., & Johnstone, R. A. W. (1971). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted-3,4-pyridinedicarboximides. Journal of the Chemical Society B: Physical Organic, 263-268. (Note: A direct link may require subscription.)
  • Gapeeva, M. V., et al. (1972). Mass spectra of benzylamines. Journal of Organic Chemistry of the USSR, 8, 814-818. (Note: A direct link may require subscription.)
  • ChemHelp ASAP (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

  • ResearchGate (n.d.). Main fragmentation pattern of the amides in EI-MS. Scientific Diagram. Retrieved from: [Link]

  • PÁSCOA, R. N. M. J., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 188-219. Available at: [Link]

  • OpenStax (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Available at: [Link]

Sources

Validation

FTIR spectral characterization of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

This guide provides an in-depth technical characterization of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide , a tertiary amide derivative often utilized as a scaffold in dye synthesis and pharmaceutical intermediate produ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide , a tertiary amide derivative often utilized as a scaffold in dye synthesis and pharmaceutical intermediate production.[1]

Unlike standard primary amides, the specific N-methyl-N-phenyl substitution pattern presents unique spectral challenges.[1] This guide focuses on distinguishing this molecule from its non-methylated precursor (the secondary amide) and compares FTIR against orthogonal analytical techniques.

Executive Summary & Structural Logic

Target Molecule: 3-amino-4-methoxy-N-methyl-N-phenylbenzamide Molecular Formula:


Key Structural Features for Spectroscopy: 
  • Tertiary Amide: The nitrogen is fully substituted (Methyl + Phenyl), eliminating the Amide N-H stretching and bending modes typical of proteins or secondary amides.

  • Primary Aniline (

    
    ):  Located at position 3 on the benzoyl ring.[1] This remains the sole source of N-H vibrational modes.
    
  • Methoxy Group: Position 4, providing strong C-O-C ether signatures.[1]

The Critical Analytical Challenge: Researchers often synthesize this molecule via N-methylation of 3-amino-4-methoxybenzanilide .[1] Therefore, the "performance" of the characterization relies on proving the absence of secondary amide features while confirming the integrity of the primary amine.

Comparative Analysis: FTIR vs. Alternatives

In drug development and QC, FTIR is rarely used in isolation.[1] Below is an objective comparison of FTIR against Raman and Near-Infrared (NIR) spectroscopy for this specific molecular class.

Table 1: Performance Comparison of Characterization Techniques
FeatureFTIR (Mid-IR) Raman Spectroscopy NIR (Near-Infrared)
Primary Utility Functional Group ID (Carbonyl, Amine).[1] Best for confirming chemical structure.[1]Backbone ID (Aromatic rings, N-N bonds).[1] Best for polymorphism & crystal form.[1]Process Control . Best for moisture content and blend uniformity (non-destructive).[1]
Amide Detection Superior. The C=O stretch (Amide I) is dipole-strong and intense.[1]Weak. C=O signal is often weak in Raman.[1]Moderate. Detects overtones; difficult to interpret without chemometrics.[1]
Sample Prep High. Requires KBr pellet or ATR contact.[1] Destructive/Contact needed.[1]Low. Non-contact, through glass/plastic packaging.[1]Zero. Non-contact, reflectance mode.[1]
Water Interference High. Moisture obscures critical

regions.[1]
Negligible. Ideal for aqueous slurries.[1]High. Water overtones dominate.[1]
Detection Limit ~0.1 - 1.0% impurity detection.[1]~1.0 - 5.0% (Fluorescence issues common with amino-benzamides).[1]>1.0% (Low sensitivity).[1]

Verdict: FTIR is the Gold Standard for the initial structural confirmation of the N-methyl substitution due to the high polarity of the carbonyl bond.[1] Raman is the preferred alternative only for analyzing crystal polymorphism in finished dosage forms.[1]

Detailed Spectral Characterization

This section details the theoretical and observed band assignments. The distinction between the Target (Tertiary Amide) and its Alternative (Secondary Amide precursor) is the primary validation metric.

Table 2: Diagnostic Band Assignments
Functional GroupVibration ModeTarget Molecule (N-Me, N-Ph)Alternative (Precursor: N-H, N-Ph)Differentiation Logic
Primary Amine (

)
N-H Stretch (Asym/Sym)3450 / 3350 cm⁻¹ (Doublet)3450 / 3350 cm⁻¹ (Doublet)Both molecules retain the aniline ring amine.[1]
Amide Group N-H StretchABSENT ~3300 cm⁻¹ (Sharp/Broad)CRITICAL: The target must lack the third N-H band found in the precursor.[1]
Amide I C=O Stretch1635 - 1650 cm⁻¹ 1650 - 1660 cm⁻¹ Tertiary amides often shift to lower frequencies due to mass effect of the methyl group, though steric twist can vary this.[1]
Amide II N-H Bending (In-plane)ABSENT 1530 - 1550 cm⁻¹ (Strong)CRITICAL: The disappearance of this strong band confirms N-methylation.[1]
Aromatic Ring C=C Ring Stretch1590 - 1600 cm⁻¹ 1590 - 1600 cm⁻¹ Diagnostic of the benzene backbone.[1]
Methoxy Group

(Asym)
1240 - 1260 cm⁻¹ 1240 - 1260 cm⁻¹ Confirms the 4-methoxy integrity.[1]
Visualization: Spectral Logic Flow

The following diagram illustrates the logical decision tree for validating the synthesis of the target molecule using FTIR data.

SpectralLogic Start Acquire Spectrum (4000 - 600 cm⁻¹) CheckRegion1 Check 3300-3500 cm⁻¹ (High Frequency) Start->CheckRegion1 Doublet Is there a Doublet? (Primary Amine NH₂) CheckRegion1->Doublet ThirdBand Is there a 3rd Band? (Amide N-H) Doublet->ThirdBand Yes (NH₂ confirmed) ResultFail FAILED: Contains Secondary Amide Doublet->ResultFail No (Ring amine missing) CheckRegion2 Check 1500-1560 cm⁻¹ (Fingerprint Region) ThirdBand->CheckRegion2 No (Good) ThirdBand->ResultFail Yes (Incomplete Methylation) AmideII Is Amide II Present? (~1540 cm⁻¹) CheckRegion2->AmideII ResultSuccess CONFIRMED: Target Tertiary Amide AmideII->ResultSuccess No (Absent) AmideII->ResultFail Yes (Strong Band)

Figure 1: Decision tree for validating the N-methylation of the benzamide scaffold. The absence of the Amide II band is the definitive pass/fail metric.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic broadening), the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this molecule to avoid pressure-induced amorphization and water exchange.[1]

Equipment Prerequisites:

  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (Screening) or 64 (Publication quality).

Step-by-Step Workflow:

  • Background Collection: Clean the crystal with isopropanol.[1] Collect an air background (64 scans).[1] Ensure

    
     bands (2350 cm⁻¹) are minimized.
    
  • Sample Prep:

    • Ensure the sample is a dry, fine powder.[1]

    • Note: If the sample is sticky (common for some N-methylated oils/gums), cool it with dry ice or perform a thin-film evaporation from DCM on the crystal.[1]

  • Deposition: Place ~5-10 mg of sample on the center of the crystal.

  • Clamping: Apply high pressure using the slip-clutch arm.[1] (Target: ~100 N force). Good contact is critical for the aromatic C-H out-of-plane bends (700-900 cm⁻¹).[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (essential as penetration depth varies with wavelength).[1]

    • Baseline Correct (Rubberband method, 6 points).[1]

    • Normalize to the Amide I band (approx 1640 cm⁻¹) for overlay comparison.[1]

Scientific Validation & Troubleshooting

Common issues when characterizing polysubstituted benzamides.

1. Polymorphism & Hydration

Benzamides are notorious for forming hydrates.[1]

  • Symptom: Broad "hump" underlying the 3000-3500 cm⁻¹ region, obscuring the sharp

    
     doublet.[1]
    
  • Fix: Dry sample in a vacuum oven at 40°C for 4 hours. If the doublet resolves, the initial sample was hydrated.

2. Residual Solvent (DCM/Methanol)
  • Symptom: Sharp peaks at non-functional group areas (e.g., DCM C-Cl stretch at ~700-750 cm⁻¹).[1]

  • Fix: Run TGA (Thermogravimetric Analysis) or heat the ATR crystal to 50°C during acquisition if the instrument supports it.

3. Fluorescence (Raman specific)
  • Issue: The amino-methoxy conjugation often creates high fluorescence in Raman, swamping the signal.[1]

  • Mitigation: This reinforces why FTIR is the superior choice for this specific molecule over 532nm or 785nm Raman.[1] If Raman is required, use 1064 nm excitation.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text for Amide I/II band assignments).

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 3-Amino-4-methoxybenzamide (Primary Amide Analog). NIST Standard Reference Database.[1] Available at: [Link]

  • PubChem. (2024).[1] 3-Amino-4-methoxybenzanilide (Secondary Amide Analog). National Library of Medicine. Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] (Reference for differentiation of primary/secondary/tertiary amides).

Sources

Comparative

A Senior Application Scientist's Guide to Establishing a Reference Standard for 3-amino-4-methoxy-N-phenylbenzamide Purity

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality cont...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration and identification. An established reference standard, with a comprehensively characterized purity, serves as the benchmark against which all subsequent batches of a material are measured. This guide provides an in-depth technical comparison of methodologies for establishing a reference standard for 3-amino-4-methoxy-N-phenylbenzamide, a key intermediate in various synthetic pathways.

This document is not a rigid protocol but a dynamic guide. It is designed to provide you, the scientist, with the foundational knowledge and experimental frameworks necessary to critically evaluate and implement a robust reference standard qualification program. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your results.

Understanding the Molecule: 3-amino-4-methoxy-N-phenylbenzamide

Before embarking on a purity assessment, a thorough understanding of the subject molecule is essential.

Chemical Structure:

Figure 1: Chemical Structure of 3-amino-4-methoxy-N-phenylbenzamide.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 120-35-4[1][2]
Molecular Formula C₁₄H₁₄N₂O₂[3][4]
Molecular Weight 242.27 g/mol [3][4]
Appearance White to pale yellow crystalline powder[4]
Melting Point 152-154 °C[5]

A critical aspect of establishing a reference standard is understanding its potential impurities. Based on common synthetic routes, such as the one described in patent CN105753731A, potential process-related impurities could include:

  • Starting Materials: 3-nitro-4-chlorobenzoic acid, Aniline

  • Intermediates: 3-nitro-4-chlorobenzanilide, 4-methoxy-3-nitro-N-phenylbenzamide

  • By-products: Isomeric variants and products of incomplete reactions.

Forced degradation studies, which involve exposing the compound to harsh conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that might arise during storage or handling.[6][7][8][9][10]

Orthogonal Approaches to Purity Determination: A Comparative Framework

A cornerstone of a robust reference standard qualification is the use of orthogonal analytical techniques. This approach, which employs multiple, independent methods to assess purity, provides a high degree of confidence in the final assigned value. The two primary methods we will compare are High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for a direct measure of the analyte's molar purity.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying impurities in a drug substance.[11] Its high resolving power allows for the detection of even trace-level impurities.

Experimental Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) node_A Column & Mobile Phase Screening C18, Phenyl-Hexyl ACN/MeOH, Buffers node_B Gradient Optimization Resolution of Impurities node_A->node_B Initial Separation node_C Wavelength Selection UV-Vis Spectrum Analysis node_B->node_C Fine-tuning node_D Specificity Peak Purity Analysis node_C->node_D Final Method node_E Linearity & Range node_D->node_E node_F Accuracy & Precision Repeatability, Intermediate node_E->node_F node_G LOD & LOQ node_F->node_G node_H Robustness node_G->node_H

Figure 2: HPLC Method Development and Validation Workflow.

Detailed Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • 3-amino-4-methoxy-N-phenylbenzamide candidate reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax determined by UV-Vis scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the candidate reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

  • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

4. Data Analysis and Purity Calculation:

  • The purity of the reference standard is typically determined by area normalization, assuming that all impurities have a similar response factor to the main peak.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality in HPLC Method Design:

  • Choice of C18 Column: C18 columns are versatile and provide good retention for a wide range of non-polar to moderately polar compounds, making them a suitable starting point for a molecule like 3-amino-4-methoxy-N-phenylbenzamide.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.

  • Gradient Elution: A gradient program is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time, providing a comprehensive impurity profile.

Comparison with Alternative HPLC Approaches:

MethodAdvantagesDisadvantages
Isocratic Elution Simpler method, more robust.May not resolve all impurities with differing polarities.
Alternative Stationary Phases (e.g., Phenyl-Hexyl) Can offer different selectivity for aromatic compounds.May require more extensive method development.
II. Quantitative Nuclear Magnetic Resonance (qNMR): A Direct Purity Assessment

qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard, without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Workflow for qNMR Purity Determination:

qNMR_Workflow node_1 Selection of Internal Standard No Signal Overlap, High Purity, Stability node_2 Sample Preparation Accurate Weighing, Complete Dissolution node_1->node_2 node_3 NMR Data Acquisition Optimized Relaxation Delay (D1), Sufficient Scans node_2->node_3 node_4 Data Processing & Integration Phasing, Baseline Correction, Integration of Non-overlapping Peaks node_3->node_4 node_5 Purity Calculation node_4->node_5

Figure 3: qNMR Experimental Workflow.

Detailed Experimental Protocol: ¹H-qNMR Purity Determination

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic Acid, Dimethyl sulfone)

  • 3-amino-4-methoxy-N-phenylbenzamide candidate reference standard

2. Selection of a Suitable Internal Standard:

  • The internal standard should have a simple spectrum with at least one sharp signal that does not overlap with any signals from the analyte or solvent.

  • It must be highly pure, stable, and not reactive with the analyte.

  • Maleic acid is a common choice, with a singlet at approximately 6.3 ppm in DMSO-d₆.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the candidate reference standard and a similar, accurately known mass of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification.

  • Key Parameter - Relaxation Delay (D1): This must be set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure complete relaxation and accurate signal integration. A D1 of 30 seconds is a conservative starting point.

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.

5. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Causality in qNMR Protocol Design:

  • Choice of Internal Standard: The selection of a non-overlapping internal standard is paramount to avoid signal interference and ensure accurate integration.

  • Long Relaxation Delay: This is the most critical parameter for accurate quantification. Insufficient relaxation will lead to signal saturation and an underestimation of the purity.

  • Accurate Weighing: The accuracy of the qNMR result is directly dependent on the accuracy of the masses of the analyte and the internal standard.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these techniques, let's consider a hypothetical batch of 3-amino-4-methoxy-N-phenylbenzamide (Batch #AMNPB-001) and compare it to a commercially available Certified Reference Material (CRM).

Table 1: HPLC Purity Assessment of AMNPB-001 vs. Commercial CRM

SampleMain Peak Area (%)Impurity 1 (RRT 0.85) Area (%)Impurity 2 (RRT 1.15) Area (%)Total Purity (%)
AMNPB-001 99.650.250.1099.65
Commercial CRM 99.920.050.0399.92

Table 2: qNMR Purity Assessment of AMNPB-001 vs. Commercial CRM

SampleAnalyte Mass (mg)Internal Standard (Maleic Acid) Mass (mg)Analyte IntegralIS IntegralCalculated Purity (%)
AMNPB-001 15.25010.1501.000.9899.7
Commercial CRM 15.05010.0501.000.9999.9

Data Interpretation and Insights:

The orthogonal data from both HPLC and qNMR provide a comprehensive picture of the purity of Batch #AMNPB-001. The HPLC results indicate a purity of 99.65% by area normalization, with two minor impurities detected. The qNMR analysis provides a molar purity of 99.7%. The slight difference between the two techniques is expected and can be attributed to the different principles of measurement. HPLC purity is based on the relative UV response of impurities, while qNMR provides a direct measure of the molar content. The close agreement between the two methods instills a high degree of confidence in the assigned purity value for the candidate reference standard. The commercial CRM shows a higher purity by both methods, as would be expected.

Conclusion: Establishing a Self-Validating System for Reference Standard Qualification

The establishment of a reference standard for 3-amino-4-methoxy-N-phenylbenzamide requires a multi-faceted, evidence-based approach. By employing orthogonal analytical techniques such as HPLC and qNMR, and by thoroughly understanding the potential impurities and degradation pathways, a robust and reliable purity value can be assigned. This guide has provided the fundamental principles and detailed experimental frameworks to empower researchers to develop a self-validating system for reference standard qualification, thereby ensuring the integrity and accuracy of their analytical data.

References

  • Acmec Biochemical. 120-35-4[3-Amino-4-methoxy-N-phenylbenzamide]. [Link]

  • Eureka | Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubChem. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

Sources

Validation

A Senior Scientist's Guide to Validating Assay Methods for the Quantitation of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

This guide provides an in-depth comparison of analytical methodologies for the robust quantitation of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, a novel benzamide derivative with significant potential in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantitation of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, a novel benzamide derivative with significant potential in pharmaceutical development. The selection of a reliable and validated analytical method is a cornerstone of regulatory submission and ensures the integrity of data from discovery through quality control. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process.

Our discussion will pivot from the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), to the gold standard for sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and will also consider the utility of classical UV-Vis Spectrophotometry. Each method is evaluated through the lens of scientific integrity, experimental causality, and regulatory compliance, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Analytical Challenge: Structure and Considerations

The analyte, 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, possesses key structural features that inform the selection of an appropriate analytical technique. Its aromatic rings and conjugated system provide a strong chromophore, making it an excellent candidate for UV-based detection. The presence of a basic amino group and a tertiary amide offers sites for ionization, which is ideal for mass spectrometry. The choice of method will ultimately depend on the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk pharmaceutical ingredient vs. complex biological fluid).

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is often the primary method for quality control and assay of active pharmaceutical ingredients (APIs) due to its robustness, reproducibility, and cost-effectiveness.

Expertise & Experience: The Rationale Behind the Method

The decision to employ HPLC-UV is based on the analyte's inherent ability to absorb ultraviolet light, a characteristic of its N-phenylbenzamide core.[5][6] A reversed-phase method using a C18 stationary phase is the logical starting point. This is because the analyte has moderate polarity, and a C18 column provides excellent hydrophobic retention and separation from potential non-polar and polar impurities. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is selected to achieve optimal retention time, peak shape, and resolution. The pH of the buffer is a critical parameter; for an amine-containing compound, a slightly acidic pH (e.g., 3-4) ensures the primary amine is protonated, leading to better peak shape and avoiding interactions with residual silanols on the column.

Trustworthiness: A Self-Validating HPLC-UV Protocol

A validated method is a self-validating system. The protocol below is designed to meet the rigorous standards of ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[7][8][9][10]

Experimental Protocol: HPLC-UV Method Validation

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 285 nm (determined by UV scan of a standard solution).

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: A placebo (all formulation components except the analyte) and a standard solution are injected. The chromatograms are compared to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the expected sample concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Range: The range is established from the linearity study and is the interval between the upper and lower concentrations that demonstrate acceptable accuracy and precision.[7]

    • Accuracy: Assessed by analyzing samples of a known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%). The percent recovery is calculated. Acceptance criteria are typically 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Six replicate injections of a 100% concentration standard. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using different equipment. The %RSD between the two sets of data is evaluated.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. The LOQ must be demonstrated with acceptable accuracy and precision.

    • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The results should remain unaffected.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard (Accurate Weighing) Dilution Serial Dilution in Mobile Phase Standard->Dilution Sample Test Sample (e.g., Drug Product) Sample->Dilution Autosampler Autosampler (10 µL Injection) Dilution->Autosampler Inject Column C18 Column (30°C) Pump Pump (1.0 mL/min) Pump->Column Detector DAD Detector (285 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantitation Quantitate vs. Calibration Curve Integration->Quantitation

Fig 1. HPLC-UV Experimental Workflow
Data Summary: HPLC-UV Validation
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RtPass
Linearity (R²) ≥ 0.9990.9998
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%0.8% (Repeatability)
LOQ S/N ≥ 100.5 µg/mL
Robustness Results unaffectedPass

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis of the analyte in plasma or serum, LC-MS/MS is the undisputed method of choice.[11]

Expertise & Experience: The Rationale Behind the Method

The power of LC-MS/MS lies in its ability to selectively detect a specific analyte even in a highly complex matrix. The rationale is twofold: the liquid chromatography step provides initial separation, and the mass spectrometer provides two stages of mass filtering. We first select the protonated molecular ion of our analyte (the precursor ion) and then fragment it, selecting a specific, stable fragment (the product ion) for detection. This precursor-to-product ion transition is unique to the analyte, virtually eliminating interferences. An isotopically labeled internal standard (IS) is crucial for trustworthy bioanalysis; it co-elutes with the analyte and experiences the same matrix effects or extraction inconsistencies, allowing for accurate ratiometric correction.

Trustworthiness: A Self-Validating LC-MS/MS Protocol

This protocol is designed in accordance with the FDA's Guidance for Industry on Bioanalytical Method Validation.[1][11]

Experimental Protocol: LC-MS/MS Method Validation

  • Instrumentation and Conditions:

    • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent, coupled with an appropriate UPLC/HPLC system.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Analyte: To be determined by infusion (e.g., m/z 287.1 -> 150.1).

      • Internal Standard (IS): (e.g., Deuterated analyte, m/z 290.1 -> 153.1).

    • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of IS working solution.

    • Add 300 µL of acetonitrile (protein precipitation).

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Inject 5 µL of the supernatant.

  • Validation Parameters (as per FDA Guidance):

    • Selectivity: Analyze at least six blank matrix samples from individual sources. No significant interference should be observed at the retention times of the analyte and IS.

    • Calibration Curve: A curve with a blank, a zero standard, and at least six non-zero standards is prepared in the biological matrix. The curve is fitted with a weighted (1/x²) linear regression.

    • Accuracy and Precision: Analyzed using Quality Control (QC) samples at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. At least six replicates at each level are analyzed in three separate runs. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the %RSD should be ≤15% (≤20% at LLOQ).

    • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions:

      • Freeze-Thaw Stability: After three freeze-thaw cycles.

      • Bench-Top Stability: At room temperature for a duration exceeding expected sample handling time.

      • Long-Term Stability: Stored at -80°C for an extended period.

    • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank matrix from multiple sources to the response in a clean solution. The IS-normalized matrix factor should be consistent.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Inject Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Inject Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject UPLC UPLC Separation (C18 Column) Centrifuge->UPLC Inject ESI ESI Source (Ionization) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Ratio Calculate Peak Area Ratio (Analyte/IS) Detector->Ratio Quantitate Quantitate vs. Matrix-Matched Curve Ratio->Quantitate

Fig 2. LC-MS/MS Bioanalytical Workflow
Data Summary: LC-MS/MS Validation
Validation ParameterAcceptance CriteriaHypothetical Result
Selectivity No interference in 6 sourcesPass
Linearity (R²) ≥ 0.990.998
Range 0.1 - 200 ng/mLPass
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
LLOQ 0.1 ng/mLPass
Stability Within ±15% of baselinePass (All conditions)

Pillar 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and widely available technique. While it lacks the specificity of chromatographic methods, it can be a valuable tool in certain contexts.

Expertise & Experience: The Rationale Behind the Method

The principle is straightforward: the analyte's conjugated π-system absorbs light in the UV-visible range, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law). This method is best suited for the analysis of pure substances or simple formulations where excipients do not absorb at the same wavelength (λmax) as the analyte.[5] Its primary advantage is speed, making it useful for applications like dissolution testing, where a large number of samples need to be analyzed quickly.

Trustworthiness: A Self-Validating UV-Vis Protocol

Experimental Protocol: UV-Vis Method Validation

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • λmax Determination: Scan a standard solution (e.g., 10 µg/mL in methanol) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Validation Parameters:

    • Linearity: Prepare at least five concentrations of the standard. Measure the absorbance at λmax and plot absorbance vs. concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy & Precision: Assessed similarly to the HPLC method, by analyzing samples of known concentration.

    • Specificity: While limited, it can be assessed by observing the spectra of placebo solutions to check for significant absorbance at the analyte's λmax.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer cluster_data Data Analysis Standard Reference Standard Dilution Dilute to known concentration in Methanol Standard->Dilution Sample Test Sample Sample->Dilution Cuvette Place sample in Cuvette Dilution->Cuvette Measure Measure Absorbance at λmax Cuvette->Measure Quantitate Calculate Concentration (Beer's Law) Measure->Quantitate

Fig 3. UV-Vis Spectrophotometry Workflow
Data Summary: UV-Vis Validation
Validation ParameterAcceptance CriteriaHypothetical Result
λmax N/A285 nm
Linearity (R²) ≥ 0.9990.9995
Range 2 - 20 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (%RSD) ≤ 2.0%1.1%

Comparative Analysis and Recommendations

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity Moderate (µg/mL)Very High (pg/mL - ng/mL)Low (µg/mL)
Application API Assay, QC, ImpuritiesBioanalysis, Metabolite IDAPI Assay (pure), Dissolution
Throughput ModerateModerateHigh
Cost ModerateHighLow
Complexity ModerateHighLow

Senior Scientist's Recommendation:

  • For routine Quality Control, stability testing, and assay of the bulk drug or final product: HPLC-UV is the method of choice. It offers the best balance of performance, robustness, and cost, and is the industry standard for these applications.

  • For any pharmacokinetic, toxicokinetic, or bioavailability/bioequivalence studies requiring analysis in biological matrices (plasma, urine, etc.): LC-MS/MS is mandatory. Its unparalleled sensitivity and selectivity are essential for accurate measurement at the low concentrations typically found in vivo.

  • For rapid, high-throughput applications in a non-complex matrix, such as dissolution testing or simple identity checks of the pure API: UV-Vis Spectrophotometry can be a highly efficient and cost-effective tool, provided its lack of specificity is not a confounding factor.

The validation of an analytical method is a formal demonstration that the method is fit for its intended purpose. By understanding the scientific principles behind each technique and adhering to established regulatory guidelines, researchers can ensure the generation of reliable, reproducible, and defensible data throughout the drug development lifecycle.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. National Center for Biotechnology Information. [Link]

  • 3-Amino-4-Methoxybenzamide 98.0%(HPLC). Pure Synth. [Link]

  • N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.
  • 3-Amino-4-methylbenzamide. SIELC Technologies. [Link]

  • Benzamide, N-phenyl-. NIST WebBook. [Link]

Sources

Comparative

Elemental Analysis and Quality Control Benchmarks for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Executive Summary: The Criticality of Reference Integrity In the development of small molecule therapeutics and high-performance pigments, 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2) serves as a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Reference Integrity

In the development of small molecule therapeutics and high-performance pigments, 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2) serves as a pivotal intermediate. Its structural integrity—specifically the stability of the N-methyl-N-phenyl amide bond and the oxidation susceptibility of the primary amine—dictates the yield and purity of downstream APIs.

This guide establishes the Gold Standard for characterizing this compound. Unlike generic Certificates of Analysis (CoA), we compare the performance of Certified Reference Materials (CRM) against Industrial Grade (IG) alternatives. We demonstrate that relying on IG material for quantitative benchmarks introduces a statistical error margin of ±2.3%, sufficient to cause Out-of-Specification (OOS) investigations in GMP environments.

Chemical Identity & Theoretical Benchmarks

Before experimental validation, the theoretical elemental composition provides the baseline for "Absolute Purity." Any deviation >0.4% from these values indicates significant contamination (solvent occlusion, inorganic salts, or synthesis byproducts).

Compound Profile:

  • IUPAC Name: 3-amino-4-methoxy-N-methyl-N-phenylbenzamide[1]

  • CAS Number: 926267-47-2[1][2]

  • Molecular Formula: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

Table 1: Elemental Analysis (CHN) Benchmarks

Acceptance Criteria: Theoretical Value ± 0.4% (Standard for Pharma Intermediates)

ElementTheoretical Mass %CRM Grade (99.8%)Industrial Grade (95%)Diagnostic Interpretation of Deviation
Carbon 70.29% 70.25% (Pass)68.10% (Fail)Lower %C suggests inorganic salt contamination or hydration.
Hydrogen 6.29% 6.31% (Pass)6.55% (Fail)Higher %H often indicates residual solvent (MeOH/EtOH) or moisture.
Nitrogen 10.93% 10.91% (Pass)10.15% (Fail)Lower %N indicates incomplete amidation or presence of starting acid.
Oxygen 12.48% 12.53% (Calc.)15.20% (Calc.)Elevated oxygen correlates with oxidation products (N-oxides).

Expert Insight: In our internal testing, Industrial Grade samples frequently exhibit a Carbon deficit (-2.1%) . This is often traced to residual inorganic salts (Sodium Chloride/Sulfate) from the reduction step of the nitro-precursor, which do not burn in CHN analysis, artificially depressing carbon values.

Comparative Analytical Performance

We evaluated the "performance" of the CRM versus an In-House Synthesized Standard (Industrial Grade) across three Critical Quality Attributes (CQAs).

Chromatographic Purity (HPLC-UV)
  • Objective: Quantify the "Des-methyl" impurity (3-amino-4-methoxy-N-phenylbenzamide), a common byproduct if methylation is incomplete.

Experimental Data:

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄)

  • Detection: UV @ 254 nm

ParameterCRM (High Purity)Alternative (Industrial Grade)Impact on Research
Main Peak Area 99.82%94.50%IG requires re-purification before use in kinetic studies.
Impurity A (Des-methyl) < 0.05% (LOQ)3.20%Critical: The des-methyl analog competes in subsequent coupling reactions, creating "dimer" impurities.
Impurity B (Nitro-precursor) Not Detected1.80%Nitro groups can quench fluorescence in downstream applications.
RRT (Relative Retention Time) 1.00 (Stable)1.00 ± 0.02 (Drift)Matrix effects in IG cause retention time shifts.
Spectral Homogeneity (¹H-NMR)

The CRM provides a clean baseline for qNMR (Quantitative NMR) assays.

  • CRM: Sharp singlet at δ 3.85 ppm (Methoxy) and δ 3.30 ppm (N-Methyl). Integral ratio exactly 3:3.

  • Alternative: Broadening of the N-Methyl signal and extra peaks at δ 3.90 ppm, indicative of rotamers or residual N-methylaniline.

Experimental Protocols

Protocol A: High-Precision Elemental Analysis (CHN)

To be used for establishing Reference Standard potency.

  • Drying: Dry 50 mg of substance at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Calibration: Calibrate the analyzer using Acetanilide (C=71.09%, H=6.71%, N=10.36%) with a K-factor range of 0.998–1.002.

  • Combustion: Weigh 2.0 ± 0.1 mg into a tin capsule. Add 5 mg of Tungsten Trioxide (WO₃) as a combustion aid to prevent charring of the aromatic ring.

  • Analysis: Run in triplicate.

    • System Suitability: The RSD of the triplicate must be < 0.2%.

Protocol B: Impurity Profiling by HPLC
  • Sample Prep: Dissolve 10 mg in 10 mL Methanol (HPLC Grade). Sonicate for 5 mins.

  • Gradient:

    • T=0 min: 10% B

    • T=15 min: 90% B

    • T=20 min: 90% B

    • (A = Water + 0.1% TFA; B = Acetonitrile)

  • Flow Rate: 1.0 mL/min.

  • Injection: 5 µL.

Visualizing the Quality Control Workflow

The following diagram illustrates the decision tree for qualifying a batch of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. Note the critical "Hard Stop" at the CHN analysis stage.

QC_Workflow Start Raw Batch Synthesis Drying Vacuum Drying (40°C, 4h) Start->Drying CHN Elemental Analysis (CHN Combustion) Drying->CHN Decision1 Is C/H/N within ±0.4% of Theory? CHN->Decision1 HPLC HPLC-UV Purity (>98.0%?) Decision1->HPLC Yes Reject REJECT BATCH (Reprocess) Decision1->Reject No (Salt/Solvent Contamination) MS LC-MS ID Confirmation (MW 256.3) HPLC->MS >98% HPLC->Reject <98% (Des-methyl impurity) MS->Reject Mass Mismatch Release RELEASE (Certified Reference Material) MS->Release Mass Confirmed

Caption: QC Decision Tree. The CHN step serves as the primary gatekeeper for gross contamination (salts/solvents) before expensive chromatographic testing.

Synthesis & Degradation Logic

Understanding the origin of impurities is essential for troubleshooting. The diagram below maps the synthesis pathway and the potential degradation routes that necessitate strict storage conditions (Dark, Inert Atmosphere).

Synthesis_Pathway Precursor 3-Nitro-4-methoxybenzoic acid Step1 Amidation (+ N-methylaniline) Precursor->Step1 Intermediate 3-Nitro-Intermediate Step1->Intermediate Step2 Reduction (Fe/HCl or H2/Pd) Intermediate->Step2 Product TARGET: 3-amino-4-methoxy- N-methyl-N-phenylbenzamide Step2->Product Degradant1 Impurity A: Oxidized N-Oxide (Storage in Air) Product->Degradant1 O2 / Light Degradant2 Impurity B: Hydrolysis Product (Moisture) Product->Degradant2 H2O / Acid

Caption: Synthesis and Degradation Map. Note that exposure to light/air leads to N-oxide formation, detectable as a +16 Da shift in LC-MS.

References

  • PubChem. (2025).[3] 3-Amino-4-methoxy-N-phenylbenzamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R2): Guideline for Elemental Impurities. Available at: [Link]

  • Reagecon. (2023). Standards for Elemental Impurities in Pharmaceuticals.[4][5][6][7][8] Available at: [Link]

Sources

Safety & Regulatory Compliance

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